NHS-5(6)Carboxyrhodamine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYYHBMOVJJZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478456 | |
| Record name | NHS-5(6)Carboxyrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150408-83-6 | |
| Record name | NHS-5(6)Carboxyrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NHS-5(6)-Carboxyrhodamine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of NHS-5(6)-Carboxyrhodamine, a widely used amine-reactive fluorescent dye in biological research. Tailored for researchers, scientists, and drug development professionals, this document details the dye's physicochemical properties, experimental protocols for its application, and the fundamental principles of its fluorescence.
Core Properties and Variants
NHS-5(6)-Carboxyrhodamine is a mixture of two structural isomers, the 5-carboxy and 6-carboxy derivatives of rhodamine. The N-hydroxysuccinimide (NHS) ester moiety enables covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, forming stable amide bonds. This family of dyes is valued for its brightness, photostability, and pH-insensitive fluorescence in the physiological range. Several variants of carboxyrhodamine are commercially available, each with distinct spectral properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for common NHS-Carboxyrhodamine derivatives, providing a basis for selecting the appropriate fluorophore for specific experimental needs.
| Derivative | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| 5(6)-Carboxyrhodamine 110, SE | 471.42 | ~502 | ~524-527 | ~76,000 | Not specified |
| 5-Carboxytetramethylrhodamine, SE (5-TAMRA) | 527.52 | ~543-546 | ~572-580 | ~95,000 | ~0.1 |
| 6-Carboxytetramethylrhodamine, SE (6-TAMRA) | 527.52 | ~548 | ~570 | Not specified | Not specified |
| 5(6)-Carboxy-X-rhodamine, SE (ROX) | 631.67 | ~570-578 | ~595-600 | >95,000 | Not specified |
Experimental Protocols
The primary application of NHS-5(6)-Carboxyrhodamine is the fluorescent labeling of proteins and antibodies for visualization and quantification. Below is a detailed, generalized protocol for antibody conjugation.
Antibody Labeling with NHS-5(6)-Carboxyrhodamine
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification resin (e.g., Sephadex G-25) or dialysis equipment
-
Storage buffer (e.g., PBS with 0.1% sodium azide (B81097) and a protein stabilizer like BSA)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange into the conjugation buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the appropriate volume of the dye stock solution to the antibody solution. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
-
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.
-
Visualizing Workflows and Mechanisms
Antibody Conjugation Workflow
The following diagram illustrates the key steps in the antibody conjugation process.
Mechanism of Fluorescence: The Jablonski Diagram
The fluorescence of NHS-5(6)-Carboxyrhodamine can be understood through the Jablonski diagram, which illustrates the electronic transitions that occur when a molecule absorbs and emits light.
Upon absorption of a photon of appropriate energy, an electron in the fluorophore is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). The molecule rapidly relaxes to the lowest vibrational level of S₁ through non-radiative internal conversion. From this state, the electron can return to the ground state via several pathways. The emission of a photon, known as fluorescence, is the desired outcome for imaging applications. Alternatively, the energy can be dissipated as heat through internal conversion, or the molecule can transition to a triplet state (T₁) via intersystem crossing, which can lead to phosphorescence or photochemical reactions.
Applications in Research
NHS-5(6)-Carboxyrhodamine and its derivatives are workhorse fluorophores in a multitude of biological applications, including:
-
Immunofluorescence Microscopy: Labeled antibodies are used to visualize the subcellular localization of specific proteins.
-
Flow Cytometry: Cells labeled with fluorescent antibodies can be identified, quantified, and sorted based on the expression of cell surface or intracellular markers.
-
Fluorescence Resonance Energy Transfer (FRET): When paired with a suitable donor fluorophore, carboxyrhodamine can act as an acceptor to study molecular interactions.
-
Drug Development: Fluorescently labeled drug candidates or antibodies can be used to track their distribution and target engagement in cells and tissues.[]
This technical guide serves as a foundational resource for the effective application of NHS-5(6)-Carboxyrhodamine in research and development. For specific applications, further optimization of the provided protocols may be necessary.
References
An In-depth Technical Guide to 5(6)-Carboxyrhodamine (TAMRA) NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5(6)-Carboxytetramethylrhodamine N-hydroxysuccinimidyl ester (NHS ester), a widely used fluorescent dye in biological research. This document will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in labeling biomolecules.
Core Concepts: Chemical Structure and Properties
5(6)-Carboxytetramethylrhodamine, commonly known as TAMRA, is a bright, photostable orange-red fluorescent dye. The NHS ester derivative is a popular amine-reactive labeling reagent used to covalently attach the TAMRA fluorophore to proteins, peptides, amine-modified nucleic acids, and other biomolecules. The "5(6)" designation indicates that the product is a mixture of two isomers, with the carboxamide group at either the 5 or 6 position of the bottom benzene (B151609) ring. These isomers share similar spectral properties.
The NHS ester group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) at a pH of 7-9 to form a stable amide bond.[1]
Chemical Structure
IUPAC Name: 2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate
Molecular Formula: C₂₉H₂₅N₃O₇[2][3][4][5]
Molecular Weight: 527.52 g/mol [2][4]
Physicochemical and Spectroscopic Properties
The following tables summarize the key properties of 5(6)-Carboxyrhodamine NHS Ester.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [2][3][4][5] |
| Molecular Weight | 527.52 g/mol | [2][4] |
| Appearance | Solid powder | |
| Solubility | DMSO, DMF, Methanol | [1][6] |
| Storage | -20°C, protected from light and moisture | [1][3][6] |
| Spectroscopic Property | Value | Reference |
| Excitation Maximum (λex) | 546 - 554 nm | [1][3] |
| Emission Maximum (λem) | 575 - 580 nm | [1] |
| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 cm⁻¹M⁻¹ | [1][6] |
| Quantum Yield (Φ) | ~0.1 | |
| Spectrally Similar Dyes | Alexa Fluor® 546, CF™ 543, TRITC | [1][6] |
Experimental Protocols
General Protocol for Antibody Labeling
This protocol outlines the general steps for labeling antibodies with 5(6)-TAMRA NHS Ester. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer)
-
5(6)-TAMRA NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Quenching solution (optional): 1 M Tris-HCl, pH 7.5
Procedure:
-
Prepare Antibody: Dissolve the antibody in the labeling buffer at a concentration of 1-10 mg/mL.[7] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.[7][8]
-
Prepare Dye Solution: Immediately before use, dissolve the 5(6)-TAMRA NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7][8][9] The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.
-
Labeling Reaction: While gently vortexing, add the dye solution to the antibody solution at a molar excess of 5-10 fold (dye:antibody).[7][8] Incubate the reaction for 1 hour at room temperature, protected from light.[7][8][9]
-
Quench Reaction (Optional): To stop the labeling reaction, you can add a quenching solution, such as Tris-HCl, to a final concentration of 50 mM and incubate for 10-15 minutes.[7]
-
Purification: Separate the labeled antibody from the unreacted dye using a desalting column, spin column, or dialysis.[7][8]
-
Storage: Store the purified, labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[8]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. polyorginc.com [polyorginc.com]
- 3. empbiotech.com [empbiotech.com]
- 4. 5(6)-カルボキシテトラメチルローダミン N-スクシンイミジルエステル BioReagent, suitable for fluorescence, ≥70% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 5. empbiotech.com [empbiotech.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. youdobio.com [youdobio.com]
- 8. youdobio.com [youdobio.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide to the Spectral Properties of NHS-5(6)-Carboxyrhodamine
For researchers, scientists, and drug development professionals leveraging fluorescent technologies, a comprehensive understanding of the tools at their disposal is paramount. This guide provides a detailed overview of the spectral properties and applications of NHS-5(6)-Carboxyrhodamine, a widely used amine-reactive fluorescent dye.
Core Spectral and Physical Properties
NHS-5(6)-Carboxyrhodamine is a bright and photostable fluorescent dye valued for its utility in bioconjugation.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines on biomolecules, such as proteins and peptides, to form stable amide bonds.[3] This makes it an ideal candidate for labeling antibodies, proteins, and other amine-containing molecules for detection in various biological assays.[1][3] One of its key advantages is its fluorescence insensitivity to pH in the range of 4 to 9, offering stable performance under diverse experimental conditions.[2][4][5][6][7]
The dye is a mixture of two isomers, the 5- and 6-carboxyrhodamine, which can sometimes lead to peak broadening during HPLC purification of labeled conjugates.[5][7][8] For applications requiring high-resolution purification, single-isomer preparations may be preferable.[5][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative properties of NHS-5(6)-Carboxyrhodamine.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~502 nm | [1][2][4][5][6][8][9][10] |
| Emission Maximum (λem) | ~527 nm | [1][2][4][5][6][8][9][10] |
| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [2][4][6][8][9] |
| Molecular Weight | 471.43 g/mol | [2][4][6] |
| Solubility | DMSO, DMF | [2][4][6][8][9] |
Experimental Protocols
Precise and reproducible experimental design is critical for successful bioconjugation. Below are detailed methodologies for protein labeling with NHS-5(6)-Carboxyrhodamine.
General Protein and Antibody Labeling Protocol
This protocol is a generalized procedure for labeling proteins, including antibodies, with NHS-5(6)-Carboxyrhodamine. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
NHS-5(6)-Carboxyrhodamine
-
Protein or antibody solution (free of amine-containing stabilizers like Tris, BSA, or gelatin)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0, or Phosphate-Buffered Saline (PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (optional): 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification column (e.g., gel filtration, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Prepare a stock solution of the dye at 10 mg/mL in anhydrous DMF or DMSO immediately before use.[3] Do not store the reconstituted dye solution, as the NHS ester moiety readily hydrolyzes.[3]
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A 10- to 15-fold molar excess of the dye to the protein is a common starting point for optimization.[3]
-
Add the calculated amount of the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[3]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent can be added to react with any unreacted NHS ester. Add the quenching solution to a final concentration of 10-50 mM and incubate for an additional 10-30 minutes.
-
-
Purification:
-
Storage:
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and relationships in a typical bioconjugation experiment.
Caption: A generalized workflow for protein labeling with NHS-5(6)-Carboxyrhodamine.
Logical Relationship of NHS Ester Reaction
The core of the labeling process is the chemical reaction between the NHS ester and a primary amine on the target molecule.
Caption: The reaction between an NHS ester and a primary amine to form a stable conjugate.
Applications
The bright, green fluorescence and stable bioconjugates of NHS-5(6)-Carboxyrhodamine make it a versatile tool for a range of applications, including:
-
Fluorescence Microscopy: Labeled proteins and antibodies can be used to visualize cellular structures and localize specific targets within cells.[1]
-
Flow Cytometry: Enables the detection and quantification of fluorescently labeled cells.[1]
-
Fluorescence Correlation Spectroscopy (FCS): The photostable nature of the dye is advantageous for this technique.[2][4][6][9][10]
-
Bioconjugation and Tracking: Labeled biomolecules can be tracked in various biological systems.[1]
This technical guide provides a foundational understanding of NHS-5(6)-Carboxyrhodamine. For specific applications, further optimization of labeling conditions and experimental parameters is recommended to achieve the best results.
References
- 1. 5(6)-Carboxyrhodamine 110 NHS ester | CAS 219729-26-7 | AxisPharm [axispharm.com]
- 2. 5(6)-Carboxyrhodamine 110 NHS Ester | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-Carboxyrhodamine 110 NHS Ester, 219729-26-7 | BroadPharm [broadpharm.com]
- 9. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. youdobio.com [youdobio.com]
An In-Depth Technical Guide to NHS-5(6)-Carboxyrhodamine: Excitation, Emission, and Application in Signaling Research
This technical guide provides a comprehensive overview of NHS-5(6)-Carboxyrhodamine, a widely used amine-reactive fluorescent dye. Tailored for researchers, scientists, and drug development professionals, this document details its spectral properties, experimental protocols for bioconjugation, and its application in visualizing cellular signaling pathways.
Core Spectroscopic Properties
NHS-5(6)-Carboxyrhodamine is a rhodamine derivative activated with an N-hydroxysuccinimide (NHS) ester. This functional group allows for the covalent labeling of primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. It is important to distinguish between two common forms of carboxyrhodamine NHS esters: the red-fluorescent 5(6)-Carboxytetramethylrhodamine (commonly known as TAMRA or TMR) and the green-fluorescent 5(6)-Carboxyrhodamine 110. To ensure clarity, the spectral properties of both are presented below.
| Property | 5(6)-Carboxytetramethylrhodamine NHS Ester (TAMRA-NHS) | 5(6)-Carboxyrhodamine 110 NHS Ester |
| Excitation Maximum (λex) | ~546 - 553 nm[1][2][3] | ~502 nm[4][5][6][7] |
| Emission Maximum (λem) | ~575 - 580 nm[1][2][3] | ~527 nm[4][5][6][7] |
| Molar Extinction Coeff. | ~92,000 - 95,000 cm⁻¹M⁻¹[1][3] | ~76,000 cm⁻¹M⁻¹[5][7] |
| Molecular Weight | ~527.53 g/mol [1][3] | ~471.43 g/mol [5] |
| Fluorescence Color | Orange-Red | Green |
| Common Applications | Labeling proteins, peptides, and nucleic acids[1][2] | Fluorescence Correlation Spectroscopy[4] |
Note: The exact excitation and emission maxima can vary depending on the solvent, pH, and the molecule to which the dye is conjugated.
Experimental Protocol: Protein Labeling with NHS-5(6)-Carboxyrhodamine
The following is a generalized protocol for the covalent labeling of proteins with NHS-5(6)-Carboxyrhodamine. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
NHS-5(6)-Carboxyrhodamine (e.g., 5(6)-TAMRA NHS Ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5.
-
Purification column (e.g., gel filtration or dialysis cassette) to remove unconjugated dye.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a suitable concentration. Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~550 nm for TAMRA).
-
-
Storage:
-
Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Visualization of Signaling Pathways: A Case Study in EGFR Signaling
Fluorescently labeled ligands are powerful tools for studying the dynamics of cell surface receptor signaling. A prominent example is the use of rhodamine-labeled Epidermal Growth Factor (EGF) to investigate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8][9]
The binding of a fluorescently labeled EGF molecule to the EGFR on the cell surface initiates a cascade of events that can be visualized using fluorescence microscopy.[10][11] This includes receptor dimerization, autophosphorylation, and subsequent internalization of the receptor-ligand complex into endosomes.[8][12][13] The trafficking of these fluorescently labeled complexes can then be tracked through the endocytic pathway, providing insights into the spatial and temporal regulation of EGFR signaling.
Below is a diagram illustrating the experimental workflow for labeling a protein with NHS-5(6)-Carboxyrhodamine.
The following diagram illustrates the key steps in the EGFR signaling pathway that can be visualized using a fluorescently labeled EGF ligand.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]
- 7. 5-Carboxyrhodamine 110 NHS Ester, 219729-26-7 | BroadPharm [broadpharm.com]
- 8. Live-cell fluorescence imaging reveals high stoichiometry of Grb2 binding to the EGF receptor sustained during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A perspective of fluorescence microscopy for cellular structural biology with EGFR as witness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent-labeled growth factor molecules serve as probes for receptor binding and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Membrane Trafficking on Signaling by Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Amine Reactivity of NHS-5(6)-Carboxyrhodamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism behind the amine reactivity of N-hydroxysuccinimide (NHS)-5(6)-Carboxyrhodamine, a widely used fluorescent label in biological research and drug development. This document details the chemical principles, reaction kinetics, experimental protocols, and applications of this versatile reagent, with a focus on providing actionable data and methodologies for laboratory professionals.
Core Principles of NHS-Ester Amine Reactivity
The fundamental reaction between an NHS-ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This reaction forms a transient tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[1]
The primary targets for NHS esters on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2] These primary amines are typically located on the exterior surfaces of proteins, making them accessible for conjugation.[2]
The Critical Role of pH
The pH of the reaction buffer is the most critical parameter governing the success of an NHS-ester conjugation.[3] It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[3]
-
Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly reducing the reaction rate.[3]
-
Optimal pH (7.2 - 8.5): This range represents a compromise, maximizing the concentration of deprotonated, reactive amines while minimizing the rate of NHS-ester hydrolysis.[4] The optimal pH for modification is generally considered to be between 8.3 and 8.5.[5][6]
-
High pH (>8.5): While the concentration of nucleophilic amines increases, the rate of hydrolysis of the NHS ester also accelerates dramatically, leading to a lower yield of the desired conjugate.[3]
Quantitative Data on NHS-Ester Reactivity and Stability
The efficiency of the labeling reaction is a balance between the desired aminolysis and the competing hydrolysis of the NHS ester. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.[1][7][8] This table clearly demonstrates the inverse relationship between pH and NHS-ester stability.
Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very High |
| N-terminus | α-Amino (-NH₂) | High | Amide | Very High |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Moderate |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Ester | Low |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Very Low | Ester | Very Low |
Experimental Protocols
The following are detailed methodologies for key experiments involving NHS-5(6)-Carboxyrhodamine.
General Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of a protein with NHS-5(6)-Carboxyrhodamine.
Materials:
-
Protein of interest
-
NHS-5(6)-Carboxyrhodamine
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[5][6] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., desalting spin column or gel filtration column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3] If the protein is in an incompatible buffer, exchange it for the Reaction Buffer using dialysis or a desalting column.[6]
-
Prepare the NHS-Ester Solution: Immediately before use, dissolve the NHS-5(6)-Carboxyrhodamine in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[2]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[8] The optimal molar ratio may need to be determined empirically.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.[2]
-
Purification: Remove the unreacted dye and byproducts using a desalting spin column, gel filtration, or dialysis.[2]
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage, protected from light.[2]
Protocol for Antibody Labeling
This protocol is specifically tailored for labeling antibodies with NHS-5(6)-Carboxyrhodamine.
Materials:
-
Purified antibody (1 mg at ~2 mg/mL)
-
NHS-5(6)-Carboxyrhodamine
-
Labeling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4 (PBS) or 50 mM sodium borate, pH 8.5.[3]
-
Anhydrous DMSO or DMF
-
Spin columns with purification resin
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of approximately 2 mg/mL.[10] If necessary, perform a buffer exchange.[3]
-
Dye Preparation: Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.[6] Dissolve the dye in anhydrous DMSO or DMF.[6]
-
Labeling Reaction: Add the appropriate volume of the dye solution to the antibody solution. A 10- to 15-fold molar excess of the dye is often optimal.[6] Mix well by pipetting.
-
Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.[3]
-
Purification:
-
Prepare two spin columns by removing the storage solution.
-
Add the labeling reaction mixture to the spin columns.
-
Centrifuge at ~1000 x g for 30-45 seconds to collect the purified antibody.[3]
-
-
Storage: Store the labeled antibody at 4°C for up to one month or at -20°C for long-term storage.[3]
Application in Studying Signaling Pathways: Fluorescence Resonance Energy Transfer (FRET)
NHS-5(6)-Carboxyrhodamine is a valuable tool for studying molecular interactions within signaling pathways through Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore.[11][12] This phenomenon can be used as a "spectroscopic ruler" to measure distances on the order of 10-100 Å, which is comparable to the dimensions of biological macromolecules.[12][13]
By labeling two interacting proteins with a suitable donor-acceptor pair of fluorophores (where NHS-5(6)-Carboxyrhodamine could serve as one), the proximity of these proteins can be monitored. An increase in FRET signal upon cellular stimulation, for example, would indicate that the two proteins are coming closer together, a key event in many signaling cascades.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. youdobio.com [youdobio.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. ulab360.com [ulab360.com]
- 12. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of NHS-5(6)Carboxyrhodamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of NHS-5(6)Carboxyrhodamine, a widely used amine-reactive fluorescent dye. Understanding the solubility of this reagent in various solvents is critical for its effective use in bioconjugation, immunoassays, and other fluorescence-based applications. This document outlines its solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents logical workflows for these procedures.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a stable, homogenous solution. For fluorescent dyes like this compound, solubility is a crucial parameter that influences stock solution preparation, labeling efficiency, and the potential for aggregation-induced artifacts. The N-hydroxysuccinimide (NHS) ester group, while essential for amine reactivity, is susceptible to hydrolysis, particularly in aqueous environments. This instability necessitates careful solvent selection and handling to maintain the dye's reactivity.
Solubility of this compound in Various Solvents
This compound exhibits high solubility in polar aprotic organic solvents and limited solubility in aqueous buffers. For practical applications, it is standard practice to prepare a concentrated stock solution in an anhydrous organic solvent and then dilute it into the desired aqueous reaction buffer immediately before use.
Table 1: Solubility of this compound
| Solvent | Type | Solubility | Recommended Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 10 mg/mL[1] | Anhydrous grade is recommended to prevent hydrolysis of the NHS ester. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | 10 mg/mL[1] | Anhydrous grade is recommended. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Information not readily available | May be a suitable alternative to DMSO or DMF. |
| Methanol (MeOH) | Polar Protic | Moderate | Information not readily available | Potential for reaction with the NHS ester over time. |
| Ethanol (EtOH) | Polar Protic | Moderate | Information not readily available | Similar to methanol, potential for NHS ester reaction. |
| Water & Aqueous Buffers (e.g., PBS) | Polar Protic | Low / Sparingly Soluble | Not recommended for stock solutions | Dilution from an organic stock is the standard method.[1] |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is essential for reproducible experimental design. Below are three common methods that can be adapted to quantify the solubility of this compound.
Gravimetric Method
This classic method directly measures the mass of a solute dissolved in a given volume of solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Carefully collect a precise volume of the supernatant without disturbing the pellet.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed, dry container.
-
Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not degrade the dye.
-
Once the solvent is fully evaporated, re-weigh the container with the dried solute.
-
-
Calculation:
-
The solubility (in mg/mL) is calculated by dividing the mass of the dried solute by the volume of the supernatant collected.
-
Caption: Gravimetric Solubility Determination Workflow.
Spectrophotometric (Turbidity) Method
This method determines the kinetic solubility by identifying the concentration at which the compound precipitates out of solution, leading to increased turbidity.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO (e.g., 10 mg/mL).
-
-
Serial Dilutions:
-
In a microplate, perform serial dilutions of the stock solution with the same solvent to create a range of concentrations.
-
-
Addition to Test Solvent:
-
Transfer a small, precise volume of each dilution to another microplate containing the test solvent (e.g., an aqueous buffer). This will induce precipitation for concentrations above the solubility limit.
-
-
Incubation and Measurement:
-
Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the absorbance (turbidity) of each well at a wavelength where the dye does not absorb (e.g., 650 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the measured absorbance against the compound concentration. The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit.
-
Caption: Spectrophotometric Solubility Determination Workflow.
Filter Paper Spot Test
This is a simple, semi-quantitative method to quickly assess solubility.
Methodology:
-
Preparation of Dye Solutions:
-
Prepare a series of solutions of this compound in the test solvent at different concentrations.
-
-
Spotting:
-
Using a pipette, spot a small, uniform volume of each solution onto a piece of filter paper.
-
-
Observation:
-
Allow the spots to dry completely.
-
Observe the spots. A uniform spot indicates that the dye was fully dissolved. The presence of a ring or uneven coloration suggests that the solubility limit was exceeded, and the undissolved dye particles were wicked to the edges of the spot as the solvent evaporated.
-
-
Determination:
-
The highest concentration that results in a uniform spot is an approximation of the solubility.
-
Caption: Filter Paper Spot Test Workflow.
Factors Influencing Solubility and Stability
Several factors can impact the solubility and stability of this compound:
-
Solvent Purity: The presence of water in organic solvents will lead to the hydrolysis of the NHS ester, reducing its reactivity. Always use anhydrous grade solvents.
-
Temperature: While solubility often increases with temperature, elevated temperatures can also accelerate the degradation of the dye and the hydrolysis of the NHS ester.
-
pH: In aqueous solutions, the NHS ester is most stable at a slightly acidic pH (around 6.0). At pH values above 8.5, hydrolysis is significantly accelerated.
-
Light Exposure: Like many fluorescent dyes, this compound can be susceptible to photobleaching. Store stock solutions and labeled conjugates protected from light.
By understanding these solubility characteristics and employing the appropriate handling and experimental techniques, researchers can ensure the reliable and effective use of this compound in their applications.
References
Stability and Storage of NHS-5(6)-Carboxyrhodamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for N-hydroxysuccinimidyl (NHS)-5(6)-Carboxyrhodamine. Understanding these parameters is critical for ensuring the reactivity and reproducibility of this widely used fluorescent labeling reagent in research and drug development. This document outlines recommended storage protocols, factors influencing stability, and methodologies for assessing the integrity of the compound.
Core Concepts: The Chemistry of NHS Esters
NHS-5(6)-Carboxyrhodamine is an amine-reactive fluorescent dye. The N-hydroxysuccinimide ester functional group reacts with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. However, the NHS ester is susceptible to hydrolysis, a competing reaction that renders the dye inactive. The rate of this hydrolysis is a key factor in the stability and effective use of the reagent.
The primary competing reaction during the labeling of biomolecules is the hydrolysis of the NHS ester, which increases with higher pH.[1]
Storage Recommendations
Proper storage of NHS-5(6)-Carboxyrhodamine is paramount to preserving its reactivity. Recommendations for both the solid form and solutions are summarized below.
Solid Form
As a solid, NHS-5(6)-Carboxyrhodamine is relatively stable. However, it is crucial to protect it from moisture.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C for long-term storage.[2][3][4] | Minimizes degradation over extended periods. |
| Atmosphere | Store under an inert, dry gas (e.g., argon or nitrogen). | Prevents exposure to moisture, which can hydrolyze the NHS ester. |
| Light | Protect from light.[2][4] | Rhodamine dyes are susceptible to photodegradation. |
| Handling | Allow the vial to equilibrate to room temperature before opening.[1] | Prevents condensation of atmospheric moisture onto the cold powder. |
In Solution
Once dissolved, the stability of NHS-5(6)-Carboxyrhodamine is significantly reduced. The choice of solvent and storage conditions are critical.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][4] | These polar aprotic solvents are suitable for dissolving the dye and are compatible with most labeling reactions. The absence of water is critical to prevent hydrolysis. |
| Temperature | -20°C to -80°C for short to medium-term storage.[2] | Slows the rate of hydrolysis. |
| Aliquoting | Prepare single-use aliquots. | Avoids multiple freeze-thaw cycles which can introduce moisture and potentially degrade the compound. |
| Light | Protect from light.[2] | Prevents photodegradation of the fluorophore. |
| Duration | Use promptly after preparation. For storage, solutions in anhydrous DMF may be stable for 1-2 months at -20°C. | The NHS ester is highly susceptible to hydrolysis, even in the presence of trace amounts of water in the solvent. |
Factors Affecting Stability
Several environmental factors can impact the stability of NHS-5(6)-Carboxyrhodamine, primarily by influencing the rate of hydrolysis of the NHS ester.
pH
The pH of the environment is the most critical factor affecting the stability of NHS esters in aqueous solutions.
-
Low pH (acidic): The rate of hydrolysis is relatively slow. However, the primary amine targets for labeling are protonated and thus less nucleophilic, leading to a very slow labeling reaction.
-
Neutral to Slightly Basic pH (7.2-8.5): This is the optimal range for the labeling reaction.[5] There is a sufficient concentration of deprotonated primary amines for efficient conjugation, while the rate of hydrolysis is manageable.[5]
-
High pH (alkaline): The rate of hydrolysis increases significantly at higher pH.[1]
Quantitative Impact of pH on NHS Ester Hydrolysis:
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[2] |
| 8.6 | 4°C | 10 minutes[2] |
Temperature
Higher temperatures accelerate the rate of all chemical reactions, including the hydrolysis of the NHS ester. Therefore, it is crucial to store both the solid compound and its solutions at low temperatures (-20°C to -80°C) to maximize shelf life.
Moisture
Water is the reactant in the hydrolysis of the NHS ester. It is imperative to use anhydrous solvents and to minimize the exposure of the solid and dissolved dye to atmospheric moisture. DMSO is hygroscopic and will readily absorb water from the air.
Light
Rhodamine dyes are known to be susceptible to photodegradation. While 5(6)-Carboxyrhodamine is considered relatively photostable, prolonged exposure to light, especially of high intensity, should be avoided to preserve its fluorescent properties.[3][4][6]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Microcentrifuge tubes suitable for low-temperature storage
Procedure:
-
Allow the vial of NHS-5(6)-Carboxyrhodamine to warm to room temperature before opening.
-
Prepare a stock solution, for example, at a concentration of 10 mg/mL in anhydrous DMSO or DMF.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Immediately aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Assessment of NHS Ester Reactivity (Qualitative)
This protocol allows for a qualitative assessment of the remaining amine-reactivity of an NHS ester solution by detecting the release of the N-hydroxysuccinimide (NHS) leaving group upon base-catalyzed hydrolysis. The free NHS absorbs light at approximately 260 nm.
Materials:
-
Solution of NHS-5(6)-Carboxyrhodamine in DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)
-
0.5 M NaOH solution
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Dilute a small amount of the NHS-5(6)-Carboxyrhodamine stock solution in the amine-free buffer to a concentration suitable for absorbance measurement.
-
Measure the initial absorbance at 260 nm (A_initial).
-
To the solution in the cuvette, add a small volume of 0.5 M NaOH to initiate rapid hydrolysis of the NHS ester.
-
Immediately mix and measure the absorbance at 260 nm again (A_final).
-
Interpretation: A significant increase in absorbance at 260 nm (A_final > A_initial) indicates the presence of reactive NHS ester. If there is little to no change in absorbance, the NHS ester has likely been hydrolyzed.
Visualizing Workflows and Pathways
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the storage and handling of NHS-5(6)-Carboxyrhodamine to maintain its stability and reactivity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. biotium.com [biotium.com]
- 5. Photocatalytic Degradation of Single and Binary Mixture of Brilliant Green and Rhodamine B Dyes by Zinc Sulfide Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to the Isomers of NHS-5(6)-Carboxyrhodamine for Researchers and Drug Development Professionals
Introduction
NHS-5(6)-Carboxyrhodamine, a prominent member of the rhodamine family of fluorescent dyes, is a widely utilized tool in biological research and drug development. Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids. A key characteristic of this reagent is that it is typically supplied as a mixture of two structural isomers: the 5-isomer and the 6-isomer. While this mixture is suitable for many applications, the presence of two distinct molecular species can have implications for the purification and characterization of labeled conjugates. This guide provides a detailed examination of the properties of these isomers, their fundamental differences, and practical considerations for their use in experimental workflows.
Structural and Physicochemical Differences Between 5- and 6-Isomers
The core difference between the 5- and 6-isomers of NHS-Carboxyrhodamine lies in the substitution pattern on the benzoic acid moiety of the rhodamine core structure. The NHS ester group is attached to a carboxyl group which is positioned at either the 5- or 6-position of the bottom benzene (B151609) ring.
While the core fluorophore remains the same, the position of the reactive group can subtly influence the physicochemical properties of the dye and its conjugates. The synthesis of carboxyrhodamine typically results in a mixture of these two isomers, and their separation is a non-trivial process due to their very similar polarities and chromatographic behavior.[1][2] The use of isomerically pure compounds is often preferred for applications requiring high-resolution separation, such as in high-performance liquid chromatography (HPLC), as conjugates of mixed isomers can lead to peak broadening.[3][4][5]
Quantitative Data and Spectral Properties
| Property | 5-NHS-Carboxyrhodamine | 6-NHS-Carboxyrhodamine | 5(6)-NHS-Carboxyrhodamine (Mixture) |
| Excitation Maximum (λex) | ~502 nm[5] | Not explicitly stated, but expected to be very similar to the 5-isomer | ~502 nm[1][6][7] |
| Emission Maximum (λem) | ~527 nm[5] | Not explicitly stated, but expected to be very similar to the 5-isomer | ~527 nm[1][6][7] |
| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹[3][5] | Not explicitly stated | 76,000 cm⁻¹M⁻¹[1][8] |
| Quantum Yield (Φ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Molecular Weight | 471.43 g/mol [3] | 471.43 g/mol | 471.43 g/mol [6] |
| Solubility | DMSO, DMF[3] | DMSO, DMF | DMSO, DMF[6] |
Note: The spectral properties of rhodamine dyes are generally stable over a pH range of 4-9, a notable advantage over fluorescein-based dyes.[6]
Experimental Protocols
The following are detailed methodologies for the use of NHS-5(6)-Carboxyrhodamine in bioconjugation.
Protein Labeling with NHS-5(6)-Carboxyrhodamine
This protocol is a general guideline for the covalent labeling of proteins, such as antibodies, with NHS-5(6)-Carboxyrhodamine.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis tubing
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer by dialysis or buffer exchange chromatography.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, though the optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the protein-dye conjugate from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Alternatively, the unreacted dye can be removed by dialysis against a large volume of the storage buffer.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~502 nm (for the dye).
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Purification of Labeled Peptides and Oligonucleotides via HPLC
For smaller biomolecules like peptides and amine-modified oligonucleotides, HPLC is the preferred method for purification.
Instrumentation and Reagents:
-
Reverse-phase HPLC system with a UV-Vis or fluorescence detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Labeled peptide or oligonucleotide sample
Procedure:
-
Sample Preparation:
-
After the labeling reaction, quench any remaining reactive dye with an amine-containing buffer if necessary.
-
Acidify the reaction mixture with a small amount of TFA.
-
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Elute the labeled product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% B over 30 minutes.
-
Monitor the elution profile at the absorbance maximum of the dye (~502 nm) and the peptide/oligonucleotide (typically ~220 nm or ~260 nm, respectively).
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the desired product peak.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
-
-
Lyophilization:
-
Lyophilize the pure, labeled product to obtain a stable powder.
-
Visualizations
Logical Relationship of NHS-5(6)-Carboxyrhodamine Isomers
Caption: Synthesis and separation workflow for 5- and 6-Carboxyrhodamine isomers.
Bioconjugation Workflow
Caption: General workflow for bioconjugation with NHS-Carboxyrhodamine.
Conclusion
The 5- and 6-isomers of NHS-Carboxyrhodamine are powerful reagents for fluorescently labeling biomolecules. While the mixed isomers are suitable for a wide range of applications, the use of isomerically pure forms is advantageous for studies requiring high-resolution analytical separation. Understanding the subtle differences between these isomers and employing appropriate experimental protocols are crucial for obtaining reliable and reproducible results in research and development. The choice between the isomer mixture and a single isomer will ultimately depend on the specific requirements of the application and the analytical methods employed for downstream analysis.
References
- 1. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. 5-Carboxyrhodamine 110 NHS Ester, 219729-26-7 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. 5(6)-Carboxyrhodamine 110 NHS ester | CAS 219729-26-7 | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
NHS-5(6)Carboxyrhodamine safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of NHS-5(6)Carboxyrhodamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, also known as 5(6)-Carboxytetramethylrhodamine N-hydroxysuccinimide ester (CAS Number: 150408-83-6). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is an amine-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules.[1] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary and secondary amines to form stable amide bonds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 150408-83-6 | [1] |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [1] |
| Molecular Weight | 527.52 g/mol | [1] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMF and DMSO | [2][3][4] |
| Storage Temperature | -20°C | [2][3][4] |
| Flash Point | 413.1°C | [2][4] |
| Density | 1.49 - 1.5 g/cm³ | [2][4] |
Hazard Identification and Toxicology
While many safety data sheets (SDS) for compounds with CAS number 150408-83-6 classify it as not a hazardous substance or mixture, it is prudent to handle it with care as the toxicological properties have not been fully investigated.[5][6] An SDS for a closely related single isomer (5-Carboxytetramethylrhodamine, succinimide (B58015) ester) notes that it may be harmful if inhaled and may cause respiratory tract irritation.[7]
Table 2: Hazard Information
| Hazard Type | Description | Reference |
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | [7] |
| Skin Contact | May cause skin irritation upon prolonged contact. | N/A |
| Eye Contact | May cause eye irritation. | N/A |
| Ingestion | Harmful effects are not expected from ingestion of insignificant quantities in an occupational setting. | [8] |
| Chronic Exposure | No data available. | [7] |
Quantitative Toxicity Data: Specific quantitative toxicity data, such as LD50 (median lethal dose), is not available for this compound.[7] The toxicological properties are considered not fully investigated.[6]
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure user safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Wear tight-sealing safety goggles or eyeshields.[9]
-
Hand Protection: Use compatible chemical-resistant gloves.[9]
-
Respiratory Protection: For operations that may generate dust, a type N95 (US) or equivalent respirator is recommended. Ensure adequate ventilation, such as using a chemical fume hood.[7]
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[9]
General Handling Precautions
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Practice good industrial hygiene and safety.[6][9] Wash hands thoroughly after handling.
Storage Conditions
-
The compound is moisture-sensitive (hygroscopic).[6] To prevent degradation, allow the vial to equilibrate to room temperature before opening.
-
Protect from light, especially when in solution.
Emergency Procedures
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention. If not breathing, provide artificial respiration. | [5][10][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or symptoms develop. | [8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [5][10][11] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice. | [5][8][10][11] |
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and ensure adequate ventilation.[7]
-
Containment and Cleanup: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7] For larger spills, prevent further leakage if safe to do so.[10][11]
-
Environmental Precautions: Do not let the product enter drains.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.[5][10][11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including oxides of carbon and nitrogen.[6][8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10][11]
Experimental Protocols and Stability
Reagent Preparation and Use
Due to the moisture-sensitive nature of the NHS ester, it is critical to protect the reagent from humidity to prevent hydrolysis, which renders it non-reactive.
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.
-
Dissolution: Dissolve the reagent in anhydrous DMSO or DMF immediately before use.
-
Stock Solutions: Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes. Discard any unused reconstituted reagent.
Stability and Incompatible Materials
-
Stability: The solid compound is stable under recommended storage conditions.[7]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may form.[6]
Disposal Considerations
Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[7] Contaminated packaging and unused material should be treated as chemical waste.
Workflow Diagrams
The following diagram illustrates the standard workflow for safely handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. Cas 150408-83-6,5(6)-Carboxytetramethylrhodamine succinimidyl ester | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. fp.vectorlabs.com [fp.vectorlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. eurogentec.com [eurogentec.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Methodological & Application
Application Notes and Protocols for NHS-5(6)-Carboxyrhodamine Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the covalent labeling of antibodies with NHS-5(6)-Carboxyrhodamine, an amine-reactive fluorescent dye. This protocol is designed for use in various research and drug development applications, including immunoassays, fluorescence microscopy, and flow cytometry.
Introduction
5(6)-Carboxyrhodamine, succinimidyl ester (NHS-Rhodamine), is a widely used fluorescent probe for labeling proteins and other biomolecules.[1] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amino groups (-NH2) on proteins, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[1] This process, known as bioconjugation, yields brightly fluorescent and photostable antibody conjugates.[][] Rhodamine-labeled antibodies are valuable tools for detecting and visualizing specific target antigens in a variety of biological assays.[][4]
The fluorescence properties of NHS-Rhodamine, with an excitation maximum around 552 nm and an emission maximum around 575 nm, make it compatible with common fluorescence detection instrumentation.[1][5] It is less sensitive to pH changes than fluorescein (B123965) and exhibits greater photostability, although its quantum yield is lower.[1][5]
Key Applications of Rhodamine-Labeled Antibodies:
-
Immunofluorescence Microscopy: Visualize the localization of target antigens in fixed or live cells and tissues.[]
-
Flow Cytometry: Identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[]
-
Western Blotting (WB) and ELISA: Used as detection reagents in various immunoassay formats.[6]
-
Drug Development: Monitor drug-target interactions and validate potential therapeutic targets.[]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful antibody labeling with NHS-5(6)-Carboxyrhodamine.
Table 1: Antibody and Buffer Recommendations
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 0.5 - 10 mg/mL | Optimal results are often achieved at 1-2 mg/mL.[5][6][] |
| Antibody Purity | >95% | High purity is essential to avoid labeling of contaminating proteins. |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, MES, MOPS) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS ester and must be avoided.[5][6] |
| Buffer pH | 7.0 - 9.0 | The reaction is more efficient at slightly alkaline pH (8.0-8.5), but starting with PBS (pH 7.2-7.4) is recommended for initial experiments to avoid precipitation.[1][5][6] |
Table 2: Labeling Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of Dye to Antibody | 10:1 to 15:1 | This ratio can be adjusted to control the degree of labeling. Higher ratios can lead to precipitation and fluorescence quenching.[1][] |
| Dye Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use as the NHS ester is moisture-sensitive and hydrolyzes quickly.[1][8] |
| Incubation Time | 1 hour at Room Temperature or 2 hours on Ice | Protect the reaction from light to prevent photobleaching.[1][8] |
| Quenching (Optional) | Add Tris-HCl to a final concentration of 10-100 mM | This step terminates the reaction by consuming unreacted NHS ester. Incubate for 10-15 minutes.[8][9] |
Experimental Protocols
I. Antibody Preparation
It is crucial to prepare the antibody in a suitable buffer free of primary amines.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[1][5][6] This can be achieved through:
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer.[]
-
pH Adjustment (Optional but Recommended): For optimal labeling efficiency, the pH of the antibody solution can be raised to 8.0-8.5 by adding a small volume of a basic buffer like 1M sodium bicarbonate or 0.67M borate (B1201080) buffer.[5][11][12] However, for initial experiments, PBS at pH 7.2-7.4 is a safe starting point to avoid potential precipitation.[1]
II. NHS-Rhodamine Stock Solution Preparation
The NHS-Rhodamine reagent is sensitive to moisture and should be handled accordingly.
-
Equilibrate: Allow the vial of NHS-Rhodamine to warm to room temperature before opening to prevent moisture condensation.[1][5]
-
Dissolve: Immediately before use, dissolve the NHS-Rhodamine in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.[1][8]
-
Mix: Vortex the solution until the dye is completely dissolved.[1]
III. Antibody Labeling Reaction
-
Calculate Dye Amount: Determine the volume of the 10 mg/mL NHS-Rhodamine stock solution needed to achieve the desired molar excess (e.g., 10:1 dye-to-antibody ratio).
-
Add Dye to Antibody: While gently vortexing, add the calculated amount of NHS-Rhodamine solution to the prepared antibody solution.[12]
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice.[1] Protect the reaction from light by covering the tube with aluminum foil.[8]
-
Quench Reaction (Optional): To stop the labeling reaction, add a quenching buffer such as 1M Tris-HCl, pH 7.5, to a final concentration of 10-100 mM and incubate for an additional 10-15 minutes at room temperature.[8][9]
IV. Purification of the Labeled Antibody
Purification is a critical step to remove unreacted, free dye, which can cause high background in subsequent applications.[]
-
Purification Methods:
-
Gel Filtration/Size-Exclusion Chromatography: This is a common and effective method to separate the larger labeled antibody from the smaller, unbound dye molecules.[1][]
-
Dialysis: Dialyze the labeled antibody solution against PBS at 4°C with several buffer changes until no free dye is observed in the dialysis buffer.[]
-
Spin Columns: Commercially available spin columns designed for dye removal offer a quick and convenient purification method.[5]
-
-
Hydrophobic Adsorption Chromatography (Optional): For applications sensitive to non-specific staining, an additional purification step using hydrophobic beads (e.g., Bio-Beads SM-2) can be employed to remove any rhodamine that has non-covalently adsorbed to the antibody.[13]
V. Characterization and Storage of the Conjugate
-
Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the rhodamine dye (~552 nm).
-
Storage: Store the purified, labeled antibody at 4°C, protected from light.[1] For long-term storage, it can be aliquoted and stored at -20°C.[8] Avoid repeated freeze-thaw cycles.[5] Adding a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) can be beneficial if the conjugate concentration is low (<1 mg/mL).[5] A preservative such as sodium azide (B81097) (0.02-0.1%) can also be added to prevent microbial growth.[1][6]
Visualized Workflows
Caption: Experimental workflow for antibody labeling with NHS-Rhodamine.
Caption: Chemical reaction of NHS-Rhodamine with a primary amine on an antibody.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. abcam.co.jp [abcam.co.jp]
- 8. youdobio.com [youdobio.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. Hydrophobic adsorption chromatography to reduce nonspecific staining by rhodamine-labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Peptide Conjugation with NHS-5(6)-Carboxyrhodamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the visualization, tracking, and quantification of peptides in a variety of experimental settings. Among the diverse palette of fluorescent dyes, rhodamine derivatives are favored for their brightness, photostability, and relatively low pH sensitivity.[1][2] This guide provides a detailed, step-by-step protocol for the conjugation of peptides with 5(6)-Carboxyrhodamine, N-succinimidyl ester (NHS-5(6)-Carboxyrhodamine), a widely used amine-reactive fluorescent probe.
NHS-5(6)-Carboxyrhodamine reacts efficiently with primary amino groups (-NH2) present at the N-terminus of a peptide or on the side chain of lysine (B10760008) residues to form stable amide bonds.[1][3] The reaction is typically carried out in a slightly alkaline buffer to ensure the targeted amino groups are deprotonated and thus nucleophilic.[3][4] This protocol will cover the essential steps from peptide preparation and conjugation to the purification and characterization of the final labeled product.
Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| Peptide with a primary amine | Custom synthesis or commercial | Ensure high purity (>95%) |
| NHS-5(6)-Carboxyrhodamine | Commercial supplier | Store desiccated and protected from light at -20°C |
| Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | High purity, amine-free | To dissolve the NHS-ester |
| Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5) | Prepare fresh | Avoid buffers containing primary amines (e.g., Tris, glycine)[5] |
| Quenching Reagent (e.g., 1.5 M Hydroxylamine (B1172632), pH 8.5 or 1 M Tris-HCl, pH 8.0) | Optional, prepare fresh | To stop the reaction |
| Purification System (e.g., HPLC, Gel Filtration Columns) | Appropriate for peptide size | C18 column is common for HPLC[6] |
| HPLC Solvents (e.g., Acetonitrile (B52724), Water, Trifluoroacetic Acid) | HPLC grade | |
| Spectrophotometer (UV-Vis) | For quantification |
Experimental Protocols
Part 1: Preparation of Reagents
-
Peptide Solution:
-
NHS-5(6)-Carboxyrhodamine Solution:
-
Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.[1][7] The NHS-ester is susceptible to hydrolysis, so do not store the solution for extended periods.[1]
-
Part 2: Peptide Conjugation
The optimal molar ratio of NHS-ester to peptide should be determined empirically, but a starting point of a 10- to 15-fold molar excess of the dye is recommended for proteins and can be adapted for peptides.[1]
-
Reaction Setup:
-
Slowly add the calculated volume of the NHS-5(6)-Carboxyrhodamine solution to the peptide solution while gently vortexing.
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil or using an amber tube.
-
-
Incubation:
-
Quenching (Optional):
Part 3: Purification of the Labeled Peptide
Purification is crucial to remove unreacted dye, which can interfere with downstream applications.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying labeled peptides.[6]
-
HPLC Setup:
-
Purification Gradient:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the reaction mixture onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient for analytical separation is 5% to 85% Mobile Phase B over 10 minutes, which can be adapted for preparative purification.[10]
-
The labeled peptide will be more hydrophobic than the unlabeled peptide and will therefore have a longer retention time.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak that absorbs at both the peptide and dye wavelengths.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified, labeled peptide as a powder.
-
Part 4: Characterization of the Conjugated Peptide
-
Mass Spectrometry:
-
Confirm the successful conjugation and the purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the rhodamine moiety.
-
-
Determining the Degree of Labeling (DOL):
-
The DOL, which represents the average number of dye molecules per peptide, can be determined spectrophotometrically.[11][12]
-
Measure the absorbance of the purified conjugate solution at 280 nm (for peptides containing tryptophan or tyrosine) and at the absorbance maximum of the rhodamine dye (~552 nm).[1][11]
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[12][13]
Formula for Degree of Labeling (DOL):
Where:
-
A_max is the absorbance of the conjugate at the λmax of the dye.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_peptide is the molar extinction coefficient of the peptide at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
CF is the correction factor (A280 of the dye / Amax of the dye).[13]
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Reaction Conditions | ||
| pH | 7.2 - 8.5 | [3] |
| Temperature | 4°C - Room Temperature | [14] |
| Reaction Time | 30 minutes - 4 hours | [3][14] |
| Molar Excess of Dye:Peptide | 5:1 to 15:1 | [1][] |
| Purification | ||
| HPLC Column | C18 | [6] |
| HPLC Mobile Phase | Water/Acetonitrile with 0.1% TFA | [9] |
| Characterization | ||
| Excitation Maximum (Rhodamine B) | ~570 nm | [2] |
| Emission Maximum (Rhodamine B) | ~590 nm | [2] |
| Molar Extinction Coefficient (NHS-Rhodamine) | ~80,000 M⁻¹cm⁻¹ | [1] |
| Optimal Degree of Labeling (DOL) | 1 - 2 (for many applications) | Empirically determined |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of conjugation buffer. | Ensure the pH is between 8.0 and 8.5.[3] |
| Hydrolyzed NHS-ester. | Prepare the dye solution immediately before use and protect it from moisture.[1] | |
| Presence of primary amines in the peptide buffer. | Perform buffer exchange into an amine-free buffer.[5] | |
| Insufficient molar excess of the dye. | Increase the molar ratio of dye to peptide. | |
| Precipitation during reaction | High concentration of dye or peptide. | Perform the reaction in a more dilute solution. |
| High pH with a high molar excess of dye. | Lower the pH to around 8.0 or reduce the dye concentration.[16] | |
| Multiple peaks in HPLC | Presence of unreacted peptide, free dye, and labeled peptide. | This is expected; collect the desired peak corresponding to the labeled peptide. |
| Formation of non-fluorescent spirolactam isomer of rhodamine. | Can sometimes be observed as a separate peak with the same mass.[10] | |
| Low recovery after purification | Peptide precipitation during lyophilization. | Ensure the peptide is fully dissolved before lyophilization. |
| Adsorption of the peptide to vials or columns. | Use low-binding tubes and ensure proper column equilibration. |
Visualizations
Caption: Workflow for peptide conjugation with NHS-5(6)-Carboxyrhodamine.
Caption: NHS-ester reaction mechanism for peptide labeling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lifetein.com [lifetein.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. bachem.com [bachem.com]
- 7. youdobio.com [youdobio.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. neb.com [neb.com]
- 16. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Immunofluorescence Microscopy Using NHS-5(6)-Carboxyrhodamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS-5(6)-Carboxyrhodamine is a bright and photostable amine-reactive fluorescent dye commonly utilized for labeling proteins, peptides, and other biomolecules for immunofluorescence microscopy and other fluorescence-based applications.[1][2][3][4] This rhodamine derivative offers significant advantages over traditional fluorophores like fluorescein (B123965) isothiocyanate (FITC), including enhanced photostability and fluorescence insensitivity to pH variations between 4 and 9.[2][3][4] Its excitation and emission maxima are approximately 502 nm and 527 nm, respectively, making it compatible with standard green fluorescence filter sets.[1][3][4][5][6] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on biomolecules to form stable amide bonds, ensuring a robust and permanent label.[1][2]
These characteristics make NHS-5(6)-Carboxyrhodamine an excellent choice for researchers seeking reliable and high-quality results in immunofluorescence imaging, flow cytometry, and other bioconjugation applications.[1]
Data Presentation
Table 1: Physicochemical Properties of NHS-5(6)-Carboxyrhodamine
| Property | Value | Reference |
| Molecular Weight | ~527.52 g/mol | [7] |
| Excitation Maximum (λex) | ~502 nm | [1][4][5][6] |
| Emission Maximum (λem) | ~527 nm | [1][4][5][6] |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | [4][5][6] |
| Quantum Yield (Φ) | Varies (see note below) | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][2] |
| Reactivity | Primary amines | [1][2] |
| Solubility | DMSO, DMF | [4][5] |
Note on Quantum Yield: The quantum yield of rhodamine dyes can vary significantly depending on the specific derivative, solvent, and conjugation state. While a precise value for NHS-5(6)-Carboxyrhodamine is not consistently reported, rhodamine derivatives are known for their high quantum yields, generally exhibiting bright fluorescence. For comparison, the quantum yield of Rhodamine 6G in ethanol (B145695) is approximately 0.95.
Table 2: Comparison with Other Common Fluorophores
| Feature | NHS-5(6)-Carboxyrhodamine | Fluorescein Isothiocyanate (FITC) | Alexa Fluor™ 488 |
| Excitation/Emission (nm) | ~502 / ~527 | ~495 / ~519 | ~495 / ~519 |
| Photostability | Higher | Lower | Higher |
| pH Sensitivity | Low (stable between pH 4-9) | High (fluorescence decreases at acidic pH) | Low |
| Brightness | High | Moderate | Very High |
| Reactive Group | NHS ester | Isothiocyanate | NHS ester |
Experimental Protocols
Protocol 1: Antibody Labeling with NHS-5(6)-Carboxyrhodamine
This protocol details the procedure for conjugating NHS-5(6)-Carboxyrhodamine to a primary or secondary antibody.
Materials:
-
Antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 2-5 mg/mL. If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
-
Dye Preparation:
-
Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution. A molar excess of 10-20 fold of dye to antibody is a good starting point. The optimal ratio may need to be determined empirically.
-
Slowly add the calculated amount of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. This step removes any unreacted NHS-ester groups.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye and quenching reagents using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored fractions to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~502 nm (for the dye).
-
Calculate the DOL using the following formula: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF))) Where:
-
A_max = Absorbance at ~502 nm
-
M_protein = Molecular weight of the antibody (~150,000 g/mol for IgG)
-
ε_dye = Molar extinction coefficient of the dye (76,000 cm⁻¹M⁻¹)
-
A_280 = Absorbance at 280 nm
-
CF = Correction factor (A_280 of the dye / A_max of the dye). This value is typically around 0.3 for rhodamine dyes.
-
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing. Protect from light.
-
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol provides a general procedure for immunofluorescence staining of cells using an antibody labeled with NHS-5(6)-Carboxyrhodamine.
Materials:
-
Cells grown on coverslips or in chamber slides
-
PBS (Phosphate-Buffered Saline)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or 5-10% normal serum from the secondary antibody host species in PBS
-
Primary antibody (if using an indirect staining method)
-
NHS-5(6)-Carboxyrhodamine labeled antibody (primary for direct, secondary for indirect)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash the cells three times with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation (for indirect staining):
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Labeled Antibody Incubation:
-
Dilute the NHS-5(6)-Carboxyrhodamine labeled antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the labeled antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for NHS-5(6)-Carboxyrhodamine (excitation ~502 nm, emission ~527 nm) and the counterstain.
-
Mandatory Visualization
References
- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. Spectrum [CR110 (Carboxyrhodamine 110)] | AAT Bioquest [aatbio.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NHS-5(6)-Carboxyrhodamine in Flow Cytometry Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS-5(6)-Carboxyrhodamine, a succinimidyl ester of carboxyrhodamine, is a highly effective amine-reactive fluorescent dye used for covalently labeling proteins and cells. Its robust chemical properties and bright fluorescence make it a valuable tool in various biological applications, particularly in flow cytometry for tracking cell proliferation and viability. This document provides detailed application notes and protocols for the use of NHS-5(6)-Carboxyrhodamine in flow cytometry staining, designed to assist researchers in obtaining reliable and reproducible results.
The succinimidyl ester (NHS) moiety of the dye reacts with primary amines on intracellular and cell-surface proteins, forming stable covalent bonds.[1][2] When a cell stained with NHS-5(6)-Carboxyrhodamine divides, the dye is distributed equally between the two daughter cells.[3][4] This results in a sequential halving of fluorescence intensity with each cell division, allowing for the tracking of cell proliferation over several generations.[3][4]
Key Advantages of NHS-5(6)-Carboxyrhodamine:
-
Bright and Photostable: Provides strong and stable fluorescent signals, enabling sensitive detection.
-
pH Insensitive: Maintains consistent fluorescence across a wide physiological pH range.
-
Covalent Labeling: Forms stable bonds with proteins, ensuring long-term retention within cells.
-
Fixable: The covalent linkage allows for post-staining fixation and permeabilization for co-staining with intracellular markers.[2]
Data Presentation
Dye Characteristics
| Property | Value |
| Excitation Maximum (Ex) | ~552 nm |
| Emission Maximum (Em) | ~575 nm |
| Common Laser Line | Blue (488 nm), Green (532 nm), or Yellow (561 nm) |
| Recommended Emission Filter | ~585/42 nm bandpass filter |
| Molecular Weight | Varies by specific isomer and salt form |
Representative Performance of Amine-Reactive Dyes
Note: This table is a representation based on literature descriptions. Actual performance may vary depending on the cell type, instrument, and experimental conditions. A direct head-to-head comparison study for NHS-5(6)-Carboxyrhodamine was not available in the initial search; these values are extrapolated from performance descriptions of rhodamine-based dyes and other common amine-reactive dyes.
| Dye | Relative Brightness | Staining Index (Representative) | Photostability | pH Sensitivity |
| NHS-5(6)-Carboxyrhodamine | High | ++++ | High | Low |
| CFSE | Moderate | +++ | Moderate | Moderate |
| CellTrace™ Violet | High | ++++ | High | Low |
| Pacific Blue™ | Low | ++ | Moderate | Low |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using NHS-5(6)-Carboxyrhodamine
This protocol details the steps for labeling cells with NHS-5(6)-Carboxyrhodamine to monitor cell proliferation by flow cytometry.
Materials:
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
Complete cell culture medium (containing serum)
-
Cells of interest (e.g., lymphocytes, cell lines)
-
15 mL conical tubes
-
Flow cytometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NHS-5(6)-Carboxyrhodamine in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Warm one aliquot to room temperature immediately before use.
-
-
Cell Preparation:
-
Harvest cells and wash them twice with sterile PBS to remove any residual serum proteins, as they contain free amines that will react with the dye.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed (37°C) PBS.
-
-
Cell Staining:
-
Dilute the NHS-5(6)-Carboxyrhodamine stock solution in PBS to a 2X working concentration. The optimal final concentration should be determined by titration, but a starting range of 1-10 µM is recommended.
-
Add an equal volume of the 2X dye solution to the cell suspension. Mix gently but thoroughly.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching the Staining Reaction:
-
To stop the staining reaction, add 4-5 volumes of cold complete cell culture medium (containing at least 10% fetal bovine serum). The serum proteins will quench the unreacted dye.
-
Incubate on ice for 5 minutes.
-
-
Washing:
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Wash the cells two more times with complete culture medium to ensure removal of all unbound dye.
-
-
Cell Culture and Proliferation:
-
Resuspend the labeled cells in complete culture medium at the desired density for your experiment.
-
Culture the cells under appropriate conditions to induce proliferation (e.g., with mitogens or specific antigens).
-
Harvest cells at different time points (e.g., 24, 48, 72, 96 hours) for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cell samples on a flow cytometer equipped with a laser and filter set appropriate for rhodamine detection.
-
Analyze the data using flow cytometry software to visualize the sequential halving of fluorescence intensity in proliferating cells.
-
Protocol 2: Co-staining with Cell Surface Markers
This protocol allows for the simultaneous analysis of cell proliferation and the expression of cell surface antigens.
Procedure:
-
Follow steps 1-6 from Protocol 1 to label cells with NHS-5(6)-Carboxyrhodamine and induce proliferation.
-
Harvest the cells at the desired time point.
-
Wash the cells once with cold PBS containing 1% Bovine Serum Albumin (BSA) (FACS buffer).
-
Resuspend the cells in FACS buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Add the fluorescently conjugated primary antibody against the cell surface marker of interest at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer for immediate flow cytometry analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | - Inactive dye due to hydrolysis. - Low dye concentration. - Presence of amine-containing buffers (e.g., Tris). | - Use fresh, anhydrous DMSO for stock solution. - Titrate the dye to determine the optimal concentration. - Use PBS or other amine-free buffers for staining. |
| High Background Fluorescence | - Incomplete removal of unbound dye. - High dye concentration leading to non-specific binding. | - Perform additional washes after staining. - Ensure the quenching step with serum-containing medium is performed. - Titrate the dye to a lower concentration. |
| Broad Peaks/Poor Resolution | - Heterogeneous staining. - Cell clumping. | - Ensure a single-cell suspension before staining. - Mix cells and dye thoroughly but gently. - Filter cells through a nylon mesh if clumping is an issue. |
| Cell Death/Toxicity | - High dye concentration. - Prolonged incubation time. | - Use the lowest effective dye concentration. - Optimize the incubation time (typically 10-15 minutes). |
Visualizations
Caption: Experimental workflow for a cell proliferation assay.
Caption: Dye dilution principle in proliferating cells.
Caption: Simplified MAPK signaling pathway leading to cell proliferation.
References
- 1. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioradiations.com [bioradiations.com]
- 3. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Determining the Degree of Labeling of NHS-5(6)-Carboxyrhodamine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to proteins, such as antibodies, is a fundamental technique in biomedical research and drug development. 5(6)-Carboxyrhodamine, succinimidyl ester (NHS), is an amine-reactive fluorescent labeling reagent widely used for this purpose. It reacts with primary amino groups on proteins to form stable amide bonds.[1] The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that influences the performance of the conjugate.[2][3]
An optimal DOL is crucial for balancing signal intensity with the preservation of protein function. While a higher DOL can lead to a stronger fluorescent signal, excessive labeling can cause fluorescence quenching and potentially compromise the biological activity of the protein.[4] Therefore, accurate determination of the DOL is an essential quality control step to ensure the reproducibility and reliability of experimental results.[4] For most antibodies, the optimal DOL typically falls between 2 and 10.[4][5]
This document provides a detailed protocol for calculating the DOL of protein conjugates labeled with NHS-5(6)-Carboxyrhodamine using a straightforward spectrophotometric method.
Principle of DOL Calculation
The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of the purified conjugate at two specific wavelengths—the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the dye—the molar concentrations of both the protein and the dye can be determined.[2][6]
A critical consideration is that the dye also absorbs light at 280 nm. Therefore, a correction factor (CF) is required to subtract the dye's contribution to the absorbance at this wavelength, allowing for an accurate determination of the protein concentration.[6]
The DOL is then calculated as the molar ratio of the dye to the protein.[2]
Experimental Protocols
Materials and Equipment
Table 1: Required Materials
| Material | Description |
| NHS-5(6)-Carboxyrhodamine | Amine-reactive fluorescent dye. Note: Ensure the vial is equilibrated to room temperature before opening to prevent moisture condensation.[1] |
| Protein (e.g., IgG antibody) | To be labeled. Must be in an amine-free buffer (e.g., PBS). Protein concentration should ideally be 2-10 mg/mL. |
| Conjugation Buffer | 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4 (PBS). Other amine-free buffers at pH 7-9 can also be used.[1] |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | To dissolve the NHS-5(6)-Carboxyrhodamine. |
| Purification Column | e.g., Sephadex G-25 gel filtration column, for removing unconjugated dye. |
| Spectrophotometer | Capable of measuring absorbance at 280 nm and the λmax of the dye. |
| Quartz Cuvettes | With a 1 cm path length. |
Protein Preparation
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Conjugation Buffer before labeling.[1]
-
Ensure the final protein concentration is between 2-10 mg/mL for optimal labeling efficiency.
Labeling Reaction
-
Equilibrate the vial of NHS-5(6)-Carboxyrhodamine to room temperature before opening.
-
Immediately before use, dissolve the NHS-5(6)-Carboxyrhodamine in DMF or DMSO to a concentration of 10 mg/mL.[1]
-
Add the desired molar excess of the dissolved dye to the protein solution. A 10- to 15-fold molar excess is often a good starting point.[1]
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[1]
Purification of the Conjugate
It is essential to remove all non-conjugated dye before measuring the absorbance, as its presence will lead to an overestimation of the DOL.[4]
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with Conjugation Buffer.
-
Apply the reaction mixture to the column.
-
Elute the conjugate with the Conjugation Buffer. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions containing the colored conjugate.
DOL Calculation
Spectrophotometric Measurements
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of 5(6)-Carboxyrhodamine (A_max). The A_max for 5(6)-Carboxytetramethylrhodamine is approximately 552 nm.[1]
-
If the absorbance reading is greater than 2.0, dilute the sample with Conjugation Buffer to bring the absorbance within the linear range of the spectrophotometer. Record the dilution factor.[4]
Calculation Formulas
The following formulas are used to calculate the DOL:
1. Molar Concentration of the Dye:
[Dye] (M) = A_max / (ε_dye × path length)
2. Corrected Absorbance of the Protein at 280 nm:
A_protein = A₂₈₀ - (A_max × CF₂₈₀)
3. Molar Concentration of the Protein:
[Protein] (M) = A_protein / (ε_protein × path length)
4. Degree of Labeling (DOL):
DOL = [Dye] / [Protein]
Table 2: Parameters for DOL Calculation (Example for a typical IgG labeled with 5(6)-Carboxytetramethylrhodamine)
| Parameter | Symbol | Value | Reference |
| Maximum Absorbance Wavelength of Dye | λ_max | ~552 nm | [1] |
| Molar Extinction Coefficient of Dye | ε_dye | 80,000 M⁻¹cm⁻¹ | [1] |
| Correction Factor at 280 nm | CF₂₈₀ | 0.34 | [1] |
| Molar Extinction Coefficient of Protein (IgG) | ε_protein | 210,000 M⁻¹cm⁻¹ | [1] |
| Path Length | - | 1 cm | - |
Note: The molar extinction coefficient and correction factor are specific to the dye. Always refer to the manufacturer's data sheet for the precise values for the specific lot of NHS-5(6)-Carboxyrhodamine being used.
Diagrams
Experimental Workflow for DOL Calculation
Caption: Workflow for determining the Degree of Labeling.
NHS-Ester Labeling Reaction
Caption: Amine-reactive labeling with an NHS ester.
References
- 1. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5(6)-Carboxyrhodamine 110 NHS Ester | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. 5-ROX N-succinimidyl ester - CAS-Number 209734-74-7 - Order from Chemodex [chemodex.com]
Application Notes and Protocols for Labeling Oligonucleotides with NHS-5(6)-Carboxyrhodamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing, and microarrays. 5(6)-Carboxyrhodamine, a bright and photostable fluorophore, is a popular choice for labeling oligonucleotides. This document provides detailed application notes and protocols for the conjugation of NHS-5(6)-Carboxyrhodamine to amine-modified oligonucleotides.
N-hydroxysuccinimide (NHS) esters are widely used for labeling biomolecules due to their reactivity towards primary amines, forming stable amide bonds.[1][2] The reaction is efficient and specific under optimized pH conditions.[3][4] This protocol will guide users through the labeling reaction, purification of the conjugate, and quality control procedures.
Principle of the Reaction
The labeling reaction involves the covalent conjugation of an amine-modified oligonucleotide with the NHS ester of 5(6)-Carboxyrhodamine. The primary amine group on the oligonucleotide, typically introduced at the 5' or 3' terminus via a carbon spacer arm, acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2]
Caption: NHS Ester Labeling Chemistry.
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Nuclease-free water
-
Purification columns (e.g., desalting columns or HPLC columns)
-
Spectrophotometer (UV-Vis)
Protocol 1: Labeling of Amine-Modified Oligonucleotides
This protocol is optimized for a 0.2 µmole synthesis scale of an amine-modified oligonucleotide.
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dye Preparation: Immediately before use, dissolve 5-10 molar equivalents of NHS-5(6)-Carboxyrhodamine in 25 µL of anhydrous DMF or DMSO.[2]
-
Reaction: Add the dissolved NHS-ester solution to the oligonucleotide solution. Vortex the mixture gently.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.[2] For convenience, an overnight incubation may also be effective.
Caption: Experimental workflow for oligonucleotide labeling.
Protocol 2: Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted dye, which can interfere with downstream applications.[5][6] Several methods can be employed, with the choice depending on the required purity and scale of the reaction.
Method A: Desalting Column Chromatography
This method is suitable for removing excess salt and unconjugated dye.
-
Equilibrate a desalting column (e.g., Glen Gel-Pak™ or equivalent) according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the labeled oligonucleotide with nuclease-free water.
-
The labeled oligonucleotide will elute first, as it is larger than the unconjugated dye.
Method B: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the preferred method for achieving high purity, especially for demanding applications.[7][8] It effectively separates the labeled oligonucleotide from unlabeled oligonucleotides and free dye.[9][10]
-
Use a C18 reverse-phase column.
-
Set up a gradient elution with two mobile phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Inject the reaction mixture onto the column.
-
The more hydrophobic, labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.
-
Collect the peak corresponding to the labeled product.
Method C: Ethanol (B145695) Precipitation
This method is a simpler but potentially less efficient alternative for removing free dye.[5]
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).
-
Add 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant containing the free dye.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer.
Protocol 3: Quality Control - Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the molar ratio of dye to oligonucleotide and is a critical parameter for ensuring the quality and consistency of the labeled product. It can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A260) and at the absorbance maximum of 5(6)-Carboxyrhodamine (~555 nm, Amax).
-
Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl), where:
-
A = Absorbance
-
ε = Molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c = Concentration (mol·L⁻¹)
-
l = Path length (cm)
-
-
The molar extinction coefficient for 5(6)-Carboxyrhodamine is approximately 95,000 L·mol⁻¹·cm⁻¹ at its absorbance maximum. The extinction coefficient of the oligonucleotide can be calculated based on its sequence.
-
A correction factor is needed for the absorbance of the dye at 260 nm. The correction factor (CF) for 5(6)-Carboxyrhodamine is approximately 0.3.
-
Calculate the DOL using the following formula:
DOL = [ (Amax) / ε_dye ] / [ (A260 - (Amax * CF)) / ε_oligo ]
Data Presentation
Table 1: Spectroscopic Properties of 5(6)-Carboxyrhodamine
| Property | Value |
| Absorbance Maximum (λmax) | ~555 nm |
| Emission Maximum (λem) | ~575 nm |
| Molar Extinction Coefficient (ε) | ~95,000 L·mol⁻¹·cm⁻¹ |
| Correction Factor at 260 nm (CF) | ~0.3 |
Note: Spectroscopic properties can be influenced by the local environment and should be confirmed experimentally for the specific conjugate.[11][12]
Table 2: Effect of Molar Excess of NHS Ester on Labeling Efficiency
The following data, adapted from a study on FAM NHS ester, illustrates the expected trend for NHS-rhodamine labeling.[13] Increasing the molar excess of the dye generally improves the labeling yield.
| Molar Excess of Dye | Approximate Labeling Yield (%) |
| 10x | 85-90 |
| 20x | >95 |
| 30x | >98 |
These are representative values and the optimal molar excess should be determined empirically for each specific oligonucleotide and reaction condition.[3][4]
Table 3: Comparison of Purification Methods
| Purification Method | Purity | Yield | Throughput |
| Desalting Column | Moderate | High | High |
| HPLC | High | Moderate-High | Low |
| Ethanol Precipitation | Low-Moderate | Moderate | High |
HPLC generally provides the highest purity, while desalting columns offer a good balance of purity and yield for many applications.[7][9]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive NHS ester (hydrolyzed) | Use fresh, anhydrous DMF or DMSO. Prepare dye solution immediately before use. |
| Incorrect pH of reaction buffer | Ensure the pH of the bicarbonate buffer is between 8.0 and 9.0. | |
| Insufficient molar excess of dye | Increase the molar excess of the NHS-rhodamine. | |
| Poor Purification | Inefficient removal of free dye | For high purity, use HPLC. For desalting columns, ensure proper column equilibration and elution. |
| Co-elution of labeled and unlabeled oligo | Optimize the HPLC gradient for better separation. | |
| Inaccurate DOL Calculation | Incorrect extinction coefficients | Use accurate extinction coefficients for both the oligonucleotide and the dye. |
| Presence of free dye | Ensure the sample is adequately purified before spectroscopic analysis. |
Conclusion
The protocols and data presented provide a comprehensive guide for the successful labeling of oligonucleotides with NHS-5(6)-Carboxyrhodamine. By carefully controlling reaction conditions, selecting the appropriate purification method, and performing accurate quality control, researchers can generate high-quality fluorescently labeled oligonucleotides for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. idtdna.com [idtdna.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Spectroscopic properties of fluorescein and rhodamine dyes attached to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
Application Notes and Protocols for NHS-5(6)Carboxyrhodamine in In Situ Hybridization (ISH) Probe Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. A critical component of a successful FISH experiment is the fluorescently labeled probe. NHS-5(6)Carboxyrhodamine, a succinimidyl ester derivative of tetramethylrhodamine (B1193902) (TAMRA), is a widely used amine-reactive fluorescent dye for labeling nucleic acid probes for ISH applications. Its bright fluorescence, high quantum yield, and photostability make it an excellent choice for generating robust and reliable probes.[1][2]
The N-hydroxysuccinimide (NHS) ester moiety of this molecule reacts efficiently with primary amino groups (-NH2) introduced onto an oligonucleotide to form a stable amide bond.[1][3] This method of post-synthesis labeling is a common and effective way to prepare fluorescently labeled probes for use in various molecular biology and diagnostic applications, including FISH.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound for the labeling of amine-modified oligonucleotide probes and their subsequent use in in situ hybridization.
Data Presentation: Properties and Labeling Parameters of this compound
| Parameter | Value | Reference |
| Synonyms | 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, 5(6)-TAMRA SE | [1][4] |
| Molecular Weight | ~527.5 g/mol | [1] |
| Excitation Maximum (λex) | 553 - 557 nm | [2][3][5] |
| Emission Maximum (λem) | 575 - 583 nm | [2][3][5] |
| Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [3][5] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][3] |
| Reacts With | Primary amines (-NH2) | [1][3] |
| Recommended Labeling Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer (pH 8.3 - 8.5) | [4][6] |
| Recommended Molar Excess (Dye:Oligo) | 5 - 10 fold | [4][6] |
| Typical Reaction Time | 1 - 3 hours at room temperature | [6][7] |
| Solubility | DMSO, DMF | [1][3] |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotide Probes
This protocol describes the covalent attachment of this compound to an oligonucleotide that has been synthesized with a primary amine modification at either the 5' or 3' terminus.
Materials:
-
Amine-modified oligonucleotide probe
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Oligonucleotide Solution: Resuspend the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for reaction with the NHS ester.[6][7]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][6]
-
Labeling Reaction:
-
Incubation: Incubate the reaction for 1-3 hours at room temperature in the dark.[6][7]
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a final concentration of 50 mM Tris-HCl, pH 7.5, to quench the unreacted NHS ester.
Protocol 2: Purification of the Labeled Probe
Purification is a critical step to remove unconjugated dye, which can lead to high background in ISH experiments.
Method A: Ethanol (B145695) Precipitation
-
To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the majority of the unconjugated dye.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the labeled oligonucleotide probe in a suitable nuclease-free buffer (e.g., TE buffer).
Method B: HPLC Purification
For higher purity probes, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.
-
Use a C18 column for the separation of the labeled probe from unlabeled probe and free dye.
-
A common mobile phase system consists of a gradient of acetonitrile (B52724) in an aqueous buffer such as 0.1 M triethylammonium (B8662869) acetate (TEAA).
-
Monitor the elution at 260 nm (for the oligonucleotide) and ~555 nm (for the carboxyrhodamine dye).
-
The labeled probe will have a longer retention time than the unlabeled probe due to the hydrophobicity of the dye.
-
Collect the fractions corresponding to the dual-absorbance peak of the labeled probe.
-
Evaporate the solvent and resuspend the purified probe in a suitable buffer.
Protocol 3: In Situ Hybridization with Labeled Probes
This is a general protocol for FISH on adherent cells or tissue sections and may require optimization depending on the specific sample and target.
Materials:
-
Labeled and purified oligonucleotide probe
-
Slides with fixed cells or tissue sections
-
Hybridization Buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)
-
Wash Buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Sample Preparation:
-
Deparaffinize and rehydrate tissue sections if necessary.
-
Permeabilize cells/tissues (e.g., with pepsin or proteinase K treatment) to allow probe entry.
-
-
Denaturation:
-
Denature the target DNA on the slide by immersing it in a denaturation solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 5-10 minutes.
-
Denature the probe by heating it in hybridization buffer at 70-80°C for 5-10 minutes, followed by immediate placement on ice.
-
-
Hybridization:
-
Apply the denatured probe solution to the denatured target on the slide.
-
Cover with a coverslip and seal to prevent evaporation.
-
Incubate in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Remove the coverslip and wash the slides in a series of increasingly stringent wash buffers to remove unbound and non-specifically bound probes. A typical wash series might be:
-
2x SSC at 40-45°C
-
0.1x SSC at 40-45°C
-
-
-
Counterstaining:
-
Stain the nuclei by incubating the slides in a DAPI solution.
-
-
Mounting and Visualization:
-
Mount the slides with an antifade mounting medium and a coverslip.
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for DAPI and Carboxyrhodamine.
-
Visualizations
Caption: Workflow for labeling and purification of oligonucleotide probes.
Caption: General workflow for in situ hybridization experiments.
References
Live Cell Imaging with NHS-5(6)-Carboxyrhodamine Labeled Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The use of fluorescent probes allows for the specific labeling and tracking of molecules of interest within their native cellular environment. Rhodamine dyes, a class of highly fluorescent and photostable compounds, are widely used for this purpose. This document provides detailed application notes and protocols for the use of NHS-5(6)-Carboxyrhodamine, an amine-reactive derivative of carboxyrhodamine, for labeling molecules and subsequent live cell imaging applications.
NHS-5(6)-Carboxyrhodamine contains an N-hydroxysuccinimide (NHS) ester functional group that readily reacts with primary amino groups on proteins and other biomolecules to form stable amide bonds.[1][2] This allows for the covalent attachment of the bright and photostable rhodamine fluorophore to a wide range of molecules, enabling their visualization and tracking in living cells.
Properties of NHS-5(6)-Carboxyrhodamine
Table 1: Photophysical Properties of 5(6)-Carboxyrhodamine 110 NHS Ester
| Property | Value | Reference |
| Excitation Maximum (λex) | ~502 nm | [4][5][6] |
| Emission Maximum (λem) | ~527 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | [4][5][6] |
| Recommended Laser Line | 488 nm or 514 nm | [4] |
| Solubility | DMSO, DMF | [4][5][6] |
Note: The quantum yield for NHS-5(6)-Carboxyrhodamine is not readily published. However, rhodamine dyes are generally characterized by high quantum yields.[3] Carboxyrhodamine 110 is also noted for its exceptional photostability and the insensitivity of its fluorescence to pH changes between 4 and 9.[5][6]
Experimental Protocols
Protocol 1: Labeling of Proteins with NHS-5(6)-Carboxyrhodamine
This protocol describes the general procedure for labeling proteins with NHS-5(6)-Carboxyrhodamine. The optimal labeling conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with a preservative)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer at a concentration of 2-10 mg/mL.[7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye.
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[1]
-
Protocol 2: Live Cell Imaging of Labeled Molecules
This protocol provides a general guideline for imaging cells treated with molecules labeled with NHS-5(6)-Carboxyrhodamine.
Materials:
-
Live cells cultured on a suitable imaging dish or slide
-
Complete cell culture medium
-
NHS-5(6)-Carboxyrhodamine labeled molecule of interest
-
Fluorescence microscope equipped for live cell imaging (with environmental control)
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
-
Labeling of Cells:
-
Prepare a working solution of the labeled molecule in complete cell culture medium at the desired final concentration.
-
Remove the culture medium from the cells and replace it with the medium containing the labeled molecule.
-
Incubate the cells for the desired amount of time to allow for uptake or binding of the labeled molecule. The optimal incubation time and concentration will depend on the specific molecule and cell type and should be determined experimentally.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence from unbound labeled molecules, the cells can be washed with fresh, pre-warmed culture medium before imaging.
-
-
Live Cell Imaging:
-
Place the imaging dish on the microscope stage within an environmental chamber that maintains the appropriate temperature (e.g., 37°C) and CO2 levels (e.g., 5%).
-
Use the appropriate filter set or laser lines for excitation and emission of the rhodamine dye (e.g., excitation around 502 nm and emission around 527 nm for a Carboxyrhodamine 110 analog).
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, acquire images at appropriate intervals to capture the dynamics of the process being studied.
-
Applications and Visualizations
NHS-5(6)-Carboxyrhodamine labeled molecules can be used to study a variety of dynamic cellular processes. Below are two examples of signaling pathways that can be visualized using this approach.
Application 1: Visualizing Receptor-Mediated Endocytosis
Labeling a ligand or an antibody against a cell surface receptor with NHS-5(6)-Carboxyrhodamine allows for the visualization of its binding to the receptor and subsequent internalization through endocytosis.[3][10][11]
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. interchim.fr [interchim.fr]
- 3. Imaging Endocytosis Dynamics in Health and Disease [mdpi.com]
- 4. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Visualization of endogenous G proteins on endosomes and other organelles [elifesciences.org]
Application Notes and Protocols for NHS-5(6)-Carboxyrhodamine in Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS-5(6)-Carboxyrhodamine is a bright and photostable amine-reactive fluorescent dye widely utilized in single-molecule imaging studies. Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines on proteins and other biomolecules, forming stable amide bonds. This property, combined with its excellent photophysical characteristics, makes it a valuable tool for investigating molecular dynamics, protein-protein interactions, and cellular processes at the single-molecule level. These applications are particularly relevant in drug discovery and development for characterizing target engagement and mechanism of action.
This document provides detailed application notes and protocols for the use of NHS-5(6)-Carboxyrhodamine in single-molecule imaging techniques, including single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy.
Photophysical and Chemical Properties
NHS-5(6)-Carboxyrhodamine possesses spectral properties that make it a versatile fluorescent probe. Below is a summary of its key characteristics.
| Property | Value | Reference |
| Alternate Names | 5(6)-Carboxytetramethylrhodamine N-hydroxysuccinimide ester | [1] |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [1] |
| Molecular Weight | 527.52 g/mol | [1] |
| Excitation Maximum (Ex) | ~552 nm | [2] |
| Emission Maximum (Em) | ~575 nm | [2] |
| Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ (in aqueous buffer at pH 9.0) | [2] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3] |
| Target Moiety | Primary amines (-NH₂) | [2] |
| Solubility | Soluble in polar solvents like DMSO and DMF | [4] |
Biomolecule Labeling Protocol
This protocol outlines the steps for labeling proteins with NHS-5(6)-Carboxyrhodamine.
Materials:
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., desalting spin column or gel filtration column)
-
Quenching reagent (optional): 1 M Tris-HCl, pH 7.5
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to 8.0-8.5 for optimal labeling.[3]
-
-
Prepare Dye Stock Solution:
-
Labeling Reaction:
-
Add a 5- to 15-fold molar excess of the NHS-5(6)-Carboxyrhodamine stock solution to the protein solution.[2] The optimal ratio may need to be determined empirically for each protein.
-
Gently mix the reaction mixture and incubate for 1 hour at room temperature or 2 hours on ice, protected from light.[2]
-
-
Quench Reaction (Optional):
-
To stop the labeling reaction, add a small volume of a quenching reagent, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 10-50 mM.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a desalting spin column, gel filtration, or dialysis.[2]
-
-
Storage:
Single-Molecule Imaging Applications
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is a powerful technique for measuring intramolecular distances and dynamics in single biomolecules.[6] NHS-5(6)-Carboxyrhodamine can serve as an excellent acceptor fluorophore when paired with a suitable donor, such as a cyanine (B1664457) dye (e.g., Cy3).
Experimental Protocol for smFRET:
-
Dual Labeling: Label the biomolecule of interest with a donor fluorophore at one site and NHS-5(6)-Carboxyrhodamine (acceptor) at another site using appropriate chemistries.
-
Immobilization: Immobilize the dual-labeled biomolecules on a passivated microscope slide. This can be achieved through biotin-streptavidin interactions.[6]
-
Imaging:
-
Use a total internal reflection fluorescence (TIRF) microscope for imaging.
-
Excite the donor fluorophore with a laser (e.g., 532 nm for Cy3).
-
Simultaneously collect the fluorescence emission from both the donor and acceptor channels using appropriate filters.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) for each single molecule using the formula: E = I_A / (I_A + I_D) where I_A is the acceptor intensity and I_D is the donor intensity.
-
Generate FRET efficiency histograms to identify different conformational states of the biomolecule.
-
References
- 1. Measurement of FRET Efficiency and Ratio of Donor to Acceptor Concentration in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.bu.edu [people.bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Single-Molecule Tracking and Its Application in Biomolecular Binding Detection | Functional Optical Imaging Laboratory [foil.bme.utexas.edu]
- 6. Riboswitch Structure and Dynamics by smFRET Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce non-specific staining with NHS-5(6)Carboxyrhodamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific staining when using NHS-5(6)Carboxyrhodamine for fluorescence labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester functional group. This NHS ester reacts with primary amines (-NH₂) on proteins and other biomolecules to form a stable amide bond.[1] This process, known as acylation, is a common method for attaching fluorescent labels to antibodies for use in immunoassays.[1][2]
Q2: What are the primary causes of non-specific staining with NHS-ester dyes?
Non-specific staining with NHS-ester dyes like Carboxyrhodamine can arise from several factors:
-
Hydrolysis of the NHS ester: In aqueous solutions, the NHS ester can hydrolyze, creating a non-reactive carboxyl group. This hydrolyzed dye can then bind non-specifically to proteins through ionic or hydrophobic interactions.[3]
-
Excess unbound dye: Insufficient removal of the non-reacted fluorescent dye after the conjugation step is a major contributor to high background.[1][4]
-
Inadequate blocking: If the biological sample (cells or tissue) is not properly blocked, the fluorescently labeled antibody can bind to non-target sites through hydrophobic and ionic interactions.[5]
-
High antibody concentration: Using too much primary or secondary antibody can lead to increased non-specific binding.[4][6][7]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for non-specific staining.[8]
Troubleshooting Guides
Problem: High Background Staining
High background fluorescence can obscure the specific signal, leading to poor image quality and difficulty in interpreting results. The following troubleshooting guide provides a systematic approach to identify and resolve the root causes of high background.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting high background staining.
Detailed Troubleshooting Steps:
-
Ensure Complete Removal of Unbound Dye: The most common cause of high background is the presence of free, unconjugated this compound.
-
Optimize Your Blocking Protocol: Inadequate blocking allows the labeled antibody to bind to non-target sites on your cells or tissue.
-
Recommended Action: Experiment with different blocking agents and incubation times. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, and non-fat dry milk.[11][12]
Blocking Agent Recommended Concentration Incubation Time Notes Bovine Serum Albumin (BSA) 1-5% in PBS 30-60 minutes at RT A common and effective general blocking agent.[12] Normal Serum 5-10% in PBS 30-60 minutes at RT Use serum from the species in which the secondary antibody was raised.[12] Non-fat Dry Milk 1-5% in PBS 30-60 minutes at RT Not recommended for detecting phosphorylated proteins. Fish Gelatin 0.1-0.5% in PBS 30-60 minutes at RT Can be useful when other blockers fail. -
-
Titrate Your Antibodies: Using an excessive concentration of either the primary or secondary antibody can lead to non-specific binding.[4][6][7]
-
Recommended Action: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended concentration and then test a range of dilutions.
-
-
Address Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can contribute to background noise.[8]
-
Recommended Action:
-
View an unstained sample under the microscope to assess the level of autofluorescence.
-
Use a commercial autofluorescence quenching reagent.
-
If using a confocal microscope, spectral unmixing can be employed to separate the specific signal from the autofluorescence.
-
-
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol provides a general guideline for conjugating this compound to an antibody.
Chemical Reaction
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
Troubleshooting low labeling efficiency with NHS-5(6)Carboxyrhodamine
Welcome to the technical support center for NHS-5(6)-Carboxyrhodamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with NHS-5(6)-Carboxyrhodamine?
The optimal pH for NHS ester coupling reactions is a compromise between maximizing the reactivity of the target amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically 7.2 to 8.5, with an optimal pH of 8.3-8.5 often cited.[2][3] At lower pH values, the primary amines on the protein are protonated and less available for reaction.[3] Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[3]
Q2: What buffers should I use for the labeling reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for the NHS ester.[3] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate-bicarbonate buffer.[3] Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.[3]
Q3: How should I prepare and store the NHS-5(6)-Carboxyrhodamine stock solution?
NHS-5(6)-Carboxyrhodamine is moisture-sensitive and should be stored desiccated at -20°C.[3][4] To prevent condensation, allow the vial to warm to room temperature before opening.[5] For labeling, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] Stock solutions in anhydrous DMSO or DMF can be stored in small aliquots at -20°C for 1-2 months.[2] Aqueous solutions of the NHS ester should be used immediately and not stored.[2]
Q4: My protein has precipitated after adding the dye. What can I do?
Protein precipitation during labeling can be caused by a high dye-to-protein ratio, the use of an organic solvent to dissolve the dye, or the inherent instability of the protein under the reaction conditions.[6] To troubleshoot this, you can try the following:
-
Reduce the dye-to-protein molar ratio.
-
Add the dye stock solution to the protein solution slowly while gently mixing.
-
Perform the labeling reaction at a lower temperature (e.g., 4°C).
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically less than 10%).[6]
Q5: How can I determine the efficiency of my labeling reaction?
The efficiency of the labeling reaction is typically determined by calculating the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein.[3] A common method for determining the DOL is through spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance of the dye (around 502 nm for 5(6)-Carboxyrhodamine).[3][4]
Troubleshooting Guide for Low Labeling Efficiency
Low labeling efficiency is a common problem that can be attributed to several factors. This guide provides a systematic approach to identifying and resolving the issue.
Verify Reaction Conditions
The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.
| Parameter | Recommendation | Troubleshooting Steps |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[3] | Use a calibrated pH meter to verify the pH of your reaction buffer. |
| Temperature | Room temperature (0.5-4 hours) or 4°C (overnight)[3] | If hydrolysis is a concern, perform the reaction at 4°C. For slower reactions, a longer incubation at room temperature may be beneficial. |
| Concentration | Protein: > 2 mg/mL[3] | Increase the concentration of your protein and/or the molar excess of the NHS ester. |
Check Buffer Composition
The choice of buffer is critical for a successful reaction.
| Issue | Cause | Solution |
| Low Labeling | Presence of primary amines (e.g., Tris, glycine) in the buffer.[3] | Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, borate) using dialysis or a desalting column before labeling.[3] |
Assess Reagent Quality and Handling
The stability and quality of the NHS ester are crucial.
| Issue | Cause | Solution |
| Inactive Reagent | Hydrolysis of the NHS ester due to moisture.[3] | Use a fresh stock of high-quality, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use.[3] Ensure the NHS ester has been stored correctly and has not expired. |
Consider Protein-Specific Factors
The properties of your target protein can influence labeling efficiency.
| Issue | Cause | Solution |
| Poor Labeling | Inaccessible primary amines on the protein surface due to steric hindrance.[3] | If you have structural information, predict the accessibility of lysine (B10760008) residues. Consider using a longer linker if steric hindrance is suspected. |
| Inconsistent Results | Impurities in the protein sample interfering with the reaction.[3] | Use highly purified protein for your labeling reactions. |
Experimental Protocols
General Protocol for Protein Labeling with NHS-5(6)-Carboxyrhodamine
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[6] If necessary, perform a buffer exchange.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS-5(6)-Carboxyrhodamine in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate the Molar Ratio: Determine the desired molar excess of dye to protein. A common starting point is a 10- to 15-fold molar excess.[5]
-
Perform the Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Quench the Reaction: Add the quenching buffer to stop the reaction. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove the unreacted dye and byproducts using a desalting column or dialysis.
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and ~502 nm to calculate the DOL.
-
Storage: Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[7]
Visualizations
References
Strategies to Mitigate Photobleaching of NHS-5(6)-Carboxyrhodamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of photobleaching when using NHS-5(6)-Carboxyrhodamine in fluorescence-based experiments. Photobleaching, the irreversible photochemical destruction of a fluorophore, can significantly impact the quality and reliability of experimental data. By implementing the strategies outlined below, researchers can minimize signal loss and enhance the robustness of their results.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my experiments with NHS-5(6)-Carboxyrhodamine?
A1: Photobleaching is the process by which a fluorescent molecule, such as NHS-5(6)-Carboxyrhodamine, permanently loses its ability to fluoresce after repeated exposure to excitation light. This occurs when the fluorophore undergoes chemical reactions in its excited state, often involving reactive oxygen species, leading to its degradation.[1][2] Photobleaching is a significant issue as it leads to a progressive decrease in fluorescence signal, which can result in poor image quality, reduced signal-to-noise ratios, and inaccurate quantitative analysis.[3]
Q2: I am observing a rapid loss of signal from my NHS-5(6)-Carboxyrhodamine conjugate. What are the most likely causes?
A2: Rapid signal loss is a classic sign of photobleaching. The primary culprits are typically:
-
High Excitation Light Intensity: Using excessive laser power or a high-intensity lamp setting accelerates the rate of photobleaching.[4]
-
Long Exposure Times: Prolonged or repeated exposure of the sample to the excitation light increases the cumulative light dose and, consequently, the extent of photobleaching.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including rhodamines.[5][6]
-
Inadequate Mounting Medium: The absence of an antifade reagent in the mounting medium leaves the fluorophore unprotected from photochemical damage.[3]
Q3: How can I minimize photobleaching during fluorescence microscopy?
A3: A multi-faceted approach is most effective in combating photobleaching. Key strategies include:
-
Optimize Imaging Parameters: Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio. Minimize exposure times and the frequency of image acquisition.[4]
-
Utilize Antifade Reagents: Incorporate an antifade mounting medium to protect your sample. Both commercial and homemade formulations are available.
-
Oxygen Scavenging: For live-cell imaging or in vitro assays, consider using an oxygen scavenging system to reduce the concentration of dissolved oxygen.[6][7]
-
Choose the Right Hardware: If available, use objectives with a higher numerical aperture (NA) to collect more light, allowing for a reduction in excitation intensity.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid and uniform signal decay across the entire field of view. | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level required for a clear signal. Use neutral density filters to attenuate the excitation light without changing its spectral properties.[3] |
| Signal fades only in the specific area being repeatedly imaged. | Excessive exposure in a localized region. | Reduce the total exposure time by using shorter individual exposures or decreasing the frequency of time-lapse acquisition. If possible, use a "fly-by" scanning mode where the laser only illuminates the pixels being actively read out. |
| Fluorescence signal is initially bright but diminishes over a few seconds of observation. | Absence or ineffectiveness of antifade reagent. | Ensure you are using a fresh, properly prepared antifade mounting medium. Consider trying a different antifade formulation, as their effectiveness can be fluorophore-dependent.[3] |
| Dim or no initial signal from the NHS-5(6)-Carboxyrhodamine conjugate. | Inefficient labeling or quenching of the fluorophore. | Verify the conjugation protocol and ensure the correct molar ratio of dye to protein was used. Some antifade reagents can cause an initial quenching of fluorescence; check the specifications of your chosen reagent.[1] |
Quantitative Data on Antifade Reagent Performance
The choice of antifade reagent can significantly impact the photostability of rhodamine dyes. While specific data for NHS-5(6)-Carboxyrhodamine is limited, studies on the closely related tetramethylrhodamine (B1193902) provide valuable insights.
| Antifade Reagent | Composition/Active Ingredient | Half-life of Tetramethylrhodamine (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | - | 7 | [9] |
| Vectashield | Proprietary (thought to contain PPD) | 330 | [9] |
| p-Phenylenediamine (PPD) | p-Phenylenediamine | - | [1] |
| n-Propyl gallate | n-Propyl gallate | - | [2] |
| ProLong Gold | Proprietary | - | [10] |
Note: Half-life is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. This data is for tetramethylrhodamine and should be used as a general guide for rhodamine-based dyes.
Key Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple and effective method for preparing a homemade antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.[11][12]
-
In a suitable container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol. [11][12]
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture while stirring rapidly. [11][12]
-
Aliquot the final mounting medium into light-protected tubes and store at -20°C.
Protocol 2: General Immunofluorescence Staining with Photobleaching Prevention
This protocol outlines a standard immunofluorescence procedure with integrated steps to minimize photobleaching of NHS-5(6)-Carboxyrhodamine conjugates.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
Primary antibody
-
NHS-5(6)-Carboxyrhodamine conjugated secondary antibody
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Antifade mounting medium (e.g., ProLong™ Gold or homemade n-propyl gallate solution)
Procedure:
-
Blocking: Block the specimen with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate with the primary antibody, diluted in an appropriate antibody dilution buffer, overnight at 4°C.[13]
-
Washing: Wash the specimen three times for 5 minutes each with Wash Buffer.[13]
-
Secondary Antibody Incubation: Incubate with the NHS-5(6)-Carboxyrhodamine conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature, protected from light.[13]
-
Final Washes: Wash the specimen three times for 5 minutes each with Wash Buffer, protected from light.[13]
-
Mounting: Carefully remove excess wash buffer and mount the coverslip using a drop of antifade mounting medium.
-
Curing and Sealing: If using a hardening mountant like ProLong™ Gold, allow the slide to cure overnight at room temperature in the dark.[14] Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
Storage: Store the slides at 4°C, protected from light, until imaging.
Visualizing the Photobleaching Process and Prevention Strategies
Photobleaching Mechanism of Rhodamine Dyes
The photobleaching of rhodamine dyes is a complex process primarily driven by the interaction of the excited fluorophore with molecular oxygen. The following diagram illustrates the key steps involved.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of rhodamine dyes.
Experimental Workflow for Minimizing Photobleaching
A well-planned experimental workflow is crucial for preventing photobleaching. The following diagram outlines the key decision points and steps.
Caption: A logical workflow for an immunofluorescence experiment designed to minimize photobleaching.
References
- 1. bidc.ucsf.edu [bidc.ucsf.edu]
- 2. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scian.cl [scian.cl]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocols | Cell Signaling Technology [cellsignal.com]
- 14. lab.moffitt.org [lab.moffitt.org]
Technical Support Center: Purification of NHS-5(6)-Carboxyrhodamine Labeled Proteins and Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NHS-5(6)-Carboxyrhodamine labeled proteins and peptides. Our goal is to help you overcome common challenges encountered during the purification process to ensure high-quality conjugates for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step before starting the purification of my labeled protein/peptide?
A1: Before proceeding to purification, it is highly recommended to quench the labeling reaction. This is done to stop the reaction and deactivate any remaining reactive NHS-ester dye, preventing further modification of your biomolecule. A common method is to add a quenching buffer, such as 1 M Tris-HCl, pH 8.0.
Q2: How can I determine if my protein labeling was successful before purification?
A2: A quick qualitative assessment can be made by observing the color of your protein solution; a pink or reddish color indicates the presence of the rhodamine label. For a quantitative measure, you can determine the Degree of Labeling (DOL), also known as the dye-to-protein ratio, using spectrophotometry after the purification process is complete. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the rhodamine dye (~552 nm).[1][2][3]
Q3: Which purification method is best for removing unconjugated NHS-5(6)-Carboxyrhodamine?
A3: The choice of purification method depends on the properties of your protein or peptide, the scale of your experiment, and the required final purity. The most common and effective methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Ideal for separating the larger labeled protein from the smaller, free dye molecules.[1][4]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. This can be effective if the labeling process alters the net charge of the protein.[5][6][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique particularly well-suited for purifying labeled peptides.[8][9][10]
-
Dialysis or Ultrafiltration: A simple method for removing small molecules like free dye from larger proteins.[1][11]
Q4: Can I use the same purification strategy for both proteins and peptides?
A4: Not always. While the principles are similar, the optimal method can differ. For instance, RP-HPLC is a very powerful tool for peptide purification due to its high resolution for smaller molecules.[8][9][12] For larger proteins, which might be denatured by the organic solvents used in RP-HPLC, size-exclusion chromatography or ion-exchange chromatography are often preferred.[4]
Troubleshooting Guides
Issue 1: Low Recovery of Labeled Protein After Chromatography
| Potential Cause | Troubleshooting Steps |
| Protein Precipitation/Aggregation | Labeling with hydrophobic dyes like rhodamine can sometimes induce protein aggregation. Before loading onto the column, centrifuge your sample to pellet any aggregates. Consider using a buffer with additives like non-ionic detergents or adjusting the salt concentration to improve protein solubility. |
| Non-specific Adsorption to the Column Matrix | This can be an issue with some chromatography resins. Try pre-treating the column by running a solution of a blocking agent, like bovine serum albumin (BSA), followed by a thorough wash. Ensure your buffer conditions (pH, ionic strength) are optimized for your specific protein and column type to minimize non-specific interactions. |
| Improper Column Equilibration | Always ensure the column is fully equilibrated with the running buffer before loading your sample.[5] Insufficient equilibration can lead to poor binding or elution, resulting in sample loss. |
| Harsh Elution Conditions | For methods like IEX or RP-HPLC, the elution conditions (e.g., high salt concentration or high percentage of organic solvent) might be too harsh for your protein, causing it to precipitate on the column. Try using a shallower elution gradient. |
Issue 2: Presence of Free Dye in the Final Purified Sample
| Potential Cause | Troubleshooting Steps |
| Inefficient Separation | The chosen purification method may not be providing adequate resolution between the labeled protein and the free dye. For SEC, ensure you are using a resin with an appropriate fractionation range for your protein's size. For IEX, optimize the pH and salt gradient to maximize the charge difference between the labeled protein and free dye. |
| Column Overloading | Loading too much sample onto the column can lead to poor separation. Refer to the manufacturer's guidelines for the loading capacity of your specific column. |
| Contamination During Fraction Collection | Be precise when collecting fractions to avoid including the tail end of the free dye peak with your purified protein fractions. Monitor the column effluent using a UV-Vis detector at both 280 nm and the dye's absorbance maximum to accurately identify the peaks. |
| Insufficient Dialysis/Ultrafiltration | If using dialysis, ensure you are using a membrane with an appropriate molecular weight cut-off (MWCO) that allows the free dye to pass through while retaining your protein. Perform multiple buffer changes over an extended period to ensure complete removal of the free dye. |
Issue 3: Altered Protein Activity or Function Post-Purification
| Potential Cause | Troubleshooting Steps |
| Labeling of Critical Residues | The NHS-ester chemistry targets primary amines (lysine residues and the N-terminus).[13][14][15] If these residues are in the active site or are crucial for proper folding, labeling can inactivate the protein. Try reducing the molar excess of the dye during the labeling reaction to achieve a lower degree of labeling. |
| Denaturation During Purification | Some purification techniques, particularly RP-HPLC, use organic solvents that can denature proteins. If protein activity is critical, consider milder methods like SEC or IEX. If RP-HPLC is necessary, minimize the exposure time to the organic solvent. |
| Inappropriate Buffer Conditions | Ensure that the pH and salt concentration of your purification and final storage buffers are compatible with your protein's stability and activity. |
Quantitative Data Summary
| Purification Method | Typical Protein Recovery | Purity Achieved | Scale | Notes |
| Size-Exclusion Chromatography (SEC) | > 90% | Good to Excellent | Analytical to Preparative | Excellent for removing free dye and separating aggregates.[4] |
| Ion-Exchange Chromatography (IEX) | 80-95% | Excellent | Analytical to Preparative | Separation is based on charge differences.[5][6] |
| Reversed-Phase HPLC (RP-HPLC) | 70-90% | Excellent | Analytical to Preparative | High-resolution method, especially for peptides.[8][9] Can be denaturing for some proteins. |
| Dialysis / Ultrafiltration | > 95% | Good (for free dye removal) | Lab Scale | Simple method for buffer exchange and removing small molecule impurities.[1] |
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (Gel Filtration)
-
Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for the molecular weight of your protein.
-
Buffer Preparation: Prepare a suitable running buffer that is compatible with your protein's stability. A common choice is phosphate-buffered saline (PBS). Degas the buffer before use.
-
Column Equilibration: Equilibrate the column with at least two column volumes of the running buffer at the desired flow rate.
-
Sample Preparation: After quenching the labeling reaction, centrifuge your sample to remove any precipitated protein or aggregates.
-
Sample Loading: Load the clarified sample onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the running buffer. Collect fractions and monitor the effluent at 280 nm (for protein) and ~552 nm (for the rhodamine dye). The labeled protein will elute in the earlier fractions, while the free dye will elute later.
-
Analysis: Pool the fractions containing the purified labeled protein. Confirm purity by methods such as SDS-PAGE and measure the absorbance to determine the protein concentration and degree of labeling.
Protocol 2: Purification by Ion-Exchange Chromatography
-
Resin Selection: Choose an anion-exchange (positively charged resin) or cation-exchange (negatively charged resin) column based on the isoelectric point (pI) of your protein and the desired buffer pH.
-
Buffer Preparation: Prepare a low-salt binding buffer and a high-salt elution buffer. The pH of the buffers should be chosen to ensure your protein of interest binds to the column.
-
Column Equilibration: Equilibrate the column with the binding buffer until the pH and conductivity of the effluent match the buffer.
-
Sample Loading: Load your sample onto the column. The labeled protein should bind to the resin.
-
Wash: Wash the column with the binding buffer to remove any unbound material, including some of the free dye.
-
Elution: Elute the bound protein using a linear gradient of increasing salt concentration (by mixing the binding and elution buffers) or a step gradient. Collect fractions throughout the elution.
-
Analysis: Analyze the fractions for your protein of interest. Pool the fractions containing the purified labeled protein and perform a buffer exchange into a suitable storage buffer if necessary.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. ymc.eu [ymc.eu]
- 7. purolite.com [purolite.com]
- 8. bachem.com [bachem.com]
- 9. hplc.eu [hplc.eu]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NHS-5(6)Carboxyrhodamine Labeling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NHS-5(6)Carboxyrhodamine labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the pH dependency of the this compound labeling reaction?
The labeling reaction using an N-hydroxysuccinimide (NHS) ester, such as this compound, targets primary amines (-NH2) on biomolecules, like the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. The efficiency of this reaction is critically dependent on pH due to two competing processes:
-
Amine Reactivity: The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. At acidic or neutral pH, the amine group is predominantly protonated (-NH3+), rendering it non-reactive.[1]
-
NHS-Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis significantly increases with higher pH.[1][2][3]
Therefore, an optimal pH must be maintained to ensure a sufficient concentration of reactive amines while minimizing the competing hydrolysis of the NHS ester.
Q2: What is the optimal pH for labeling with this compound?
The optimal pH range for NHS-ester labeling reactions is typically between 8.3 and 8.5.[4][5][6][7][8] This range provides the best balance between having a sufficient number of deprotonated primary amines for an efficient reaction and minimizing the hydrolysis of the NHS ester.[4][5]
Q3: What are the consequences of performing the labeling reaction at a suboptimal pH?
-
Low pH (below 7.2): At a lower pH, the majority of primary amines on the protein will be protonated and thus unavailable for the reaction, leading to very low or no labeling efficiency.[4][5][9]
-
High pH (above 9.0): At a higher pH, the rate of NHS-ester hydrolysis increases significantly, which directly competes with the desired labeling reaction.[4][5][9] This rapid degradation of the labeling reagent can also lead to poor labeling efficiency. In some cases, very high pH can also lead to precipitation of the antibody or dye.[10]
Q4: Which buffers are recommended for this labeling reaction, and which should be avoided?
-
Recommended Buffers: Buffers that are free of primary amines should be used. Common choices include 0.1 M sodium bicarbonate or sodium carbonate buffer (pH 8.3-8.5) and 0.1 M phosphate (B84403) buffer (pH 8.3-8.5).[4][5][6][9] Borate and HEPES buffers at a suitable pH are also acceptable.[2]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS-ester reactions.[9] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced or no labeling of the intended target.[2][9]
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
Q: I am observing very low or no fluorescence signal after my labeling reaction and purification. What are the likely causes and how can I troubleshoot this?
A: Low labeling efficiency is a common problem that can often be traced back to the reaction conditions, particularly the pH.
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal range of 8.3-8.5. Do not rely on the theoretical pH of the buffer preparation; always measure it.
-
Check Buffer Composition: Ensure that your buffer is free of any primary amines (e.g., Tris, glycine). If the protein was stored in an incompatible buffer, it must be exchanged for a suitable labeling buffer (e.g., via dialysis or a desalting column) before starting the reaction.[2][9]
-
Assess NHS Ester Quality: NHS esters are moisture-sensitive.[11] Ensure your this compound has been stored properly in a desiccated environment. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the dye solution immediately before use, as aqueous solutions of NHS esters are not stable.[4][11]
-
Optimize Reactant Concentrations: Low protein concentrations can favor the competing hydrolysis reaction.[2][9] If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended).[9] You may also need to optimize the molar excess of the NHS ester.
-
Review Incubation Time and Temperature: Reactions are typically performed for 1 to 4 hours at room temperature or overnight at 4°C.[2][9] If you suspect hydrolysis is an issue due to a borderline high pH, performing the reaction at 4°C can help minimize it, though a longer incubation time may be necessary.[9]
Issue 2: Inconsistent Labeling Results
Q: My labeling efficiency is inconsistent between experiments, even though I follow the same protocol. What could be causing this variability?
A: Inconsistent results often point to subtle variations in the reaction setup.
Troubleshooting Steps:
-
Monitor pH During Large-Scale Reactions: During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide and the carboxylate form of the dye, which can cause the pH of the reaction mixture to decrease over time.[4][6] This drop in pH will slow down the reaction. For large-scale reactions, it is advisable to use a more concentrated buffer or to monitor and adjust the pH during the incubation period.[4][6]
-
Ensure Freshness of Reagents: Use high-quality, anhydrous DMSO or DMF to dissolve the this compound.[4] Older DMF can degrade to form dimethylamine, which contains a secondary amine that can react with the NHS ester.[4] If your DMF has a "fishy" odor, it should be discarded.
-
Standardize Protein Preparation: Ensure that the protein concentration and purity are consistent across experiments. The presence of other amine-containing contaminants can affect the labeling efficiency.
Data and Protocols
Quantitative Impact of pH on NHS-Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The half-life of the ester decreases significantly as the pH becomes more alkaline.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
(Data compiled from multiple sources)[1][2][3]
This data clearly illustrates the critical balance required for the labeling reaction. While a more alkaline pH increases the reactivity of the target amines, it drastically reduces the time the NHS ester is active and available for conjugation.
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Quench the Reaction:
-
(Optional but recommended) Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Determine Degree of Labeling (DOL):
-
The DOL (the molar ratio of dye to protein) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum for the rhodamine dye (~552 nm).
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage, protected from light.[12]
-
Visual Guides
Caption: pH effect on NHS-ester labeling reactions.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fluidic.com [fluidic.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youdobio.com [youdobio.com]
How to remove unconjugated NHS-5(6)Carboxyrhodamine from a labeling reaction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals effectively remove unconjugated NHS-5(6)-Carboxyrhodamine from a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated NHS-5(6)-Carboxyrhodamine after a labeling reaction?
A1: The removal of unconjugated (free) dye is a critical step for several reasons.[1][2] Firstly, its presence can lead to high background signals and non-specific binding in downstream applications, such as immunoassays or fluorescence microscopy, ultimately reducing the sensitivity and accuracy of the experiment.[1][3] Secondly, for accurate determination of the degree of labeling (DOL), which is the molar ratio of dye to protein, all non-reacted dye must be eliminated.[2]
Q2: What are the common methods for removing free NHS-ester dyes?
A2: The most common methods for separating labeled proteins from unconjugated NHS-ester dyes are based on differences in molecular size. These include dialysis, gel filtration (also known as size exclusion chromatography), and the use of specialized dye removal spin columns.[2][4] For smaller molecules like peptides, reverse-phase HPLC can also be an effective purification method.[5]
Q3: What buffer should I use for my labeling reaction to ensure efficient labeling and subsequent purification?
A3: It is critical to use an amine-free buffer at a pH between 7.2 and 8.5 for the labeling reaction.[6] Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS-ester, significantly reducing labeling efficiency.[7] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer.[8] For purification, the buffer choice will depend on the selected method but should be compatible with the stability of your labeled molecule.
Q4: Can I reuse the dye removal spin columns?
A4: No, the purification resin in most commercially available dye removal spin columns is intended for single use only and cannot be regenerated.[9]
Q5: What should I do if my protein precipitates during the labeling reaction?
A5: Protein precipitation can occur, especially when using a high molar excess of the dye in borate or carbonate buffers at a pH of 8.5 or higher.[2][10] If you observe precipitation, it is recommended to perform the initial conjugation in PBS.[2] Reducing the molar excess of the dye may also help prevent precipitation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in downstream applications. | Incomplete removal of unconjugated NHS-5(6)-Carboxyrhodamine. | - For dialysis, increase the dialysis time and the number of buffer changes.[8] - For gel filtration, ensure the column is sufficiently long (at least 30 cm for hydrophilic dyes) to achieve good separation.[10] - For spin columns, consider a second processing step, especially for dyes in the green spectral region like rhodamine.[9] |
| Non-specific binding of the labeled protein to surfaces. | - Optimize blocking steps in your assay by testing different blocking agents (e.g., BSA, non-fat milk). - Increase the number and duration of washing steps in your protocol.[3] | |
| Low recovery of the labeled protein after purification. | The protein is sticking to the dialysis membrane or spin column resin. | - For dialysis, select a membrane material with low protein binding properties. - For spin columns, ensure the resin is compatible with your protein. Some resins are specifically designed for low protein binding. |
| The molecular weight cutoff (MWCO) of the dialysis membrane or spin column is too large. | - Choose a dialysis membrane or spin column with an MWCO that is significantly smaller than the molecular weight of your protein (e.g., for a 50 kDa protein, use a 10-20 kDa MWCO). | |
| Sample loss during handling, especially with small volumes. | - Minimize the number of transfer steps. - Use purification devices designed for small sample volumes to reduce dead volume. | |
| The degree of labeling (DOL) is too high. | Insufficient removal of excess dye. | - Re-purify the sample using one of the recommended methods. - Size exclusion chromatography is generally more effective than passive dialysis for complete removal of excess dye.[6] |
| The molar excess of the NHS-ester in the labeling reaction was too high. | - Optimize the molar ratio of dye to protein in the labeling reaction. A 10- to 20-fold molar excess is a common starting point. | |
| The unconjugated dye is not separating from my labeled protein during gel filtration. | The column is too short or the flow rate is too fast. | - Use a longer gel filtration column to improve resolution between the labeled protein and the free dye.[10] - Optimize the flow rate; a slower flow rate can improve separation. |
| The incorrect type of gel filtration resin is being used. | - Select a resin with a fractionation range appropriate for separating your protein from the small molecular weight dye. |
Comparison of Purification Methods
| Method | Principle | Typical Sample Volume | Processing Time | Protein Recovery | Advantages | Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | >100 µL | 4 hours to overnight | High | Simple, gentle on the protein. | Time-consuming, can result in sample dilution. |
| Gel Filtration (Size Exclusion Chromatography) | Separation of molecules based on their size as they pass through a porous resin. | Variable (µL to mL) | 30-60 minutes | Good to High | Good separation, can be used for buffer exchange. | Can result in sample dilution, requires column packing and equilibration. |
| Dye Removal Spin Columns | Centrifugation-based size exclusion or affinity capture. | 20 µL to 4 mL | < 15 minutes | High | Fast, convenient, high protein recovery. | Single-use, may not be suitable for all proteins. |
Experimental Protocols
Protocol 1: Removal of Unconjugated Dye by Dialysis
This method is suitable for sample volumes greater than 100 µL and is gentle on the labeled protein.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Stir plate and stir bar.
-
Beaker or container large enough to hold at least 100 times the sample volume.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the labeling reaction mixture into the dialysis tubing or cassette and seal securely.
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, with at least three buffer changes. For optimal removal, dialysis can be performed overnight.
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Protocol 2: Removal of Unconjugated Dye by Gel Filtration
This method provides excellent separation of the labeled protein from the free dye.
Materials:
-
Gel filtration column (e.g., Sephadex G-25).
-
Elution buffer (e.g., PBS).
-
Fraction collection tubes.
Procedure:
-
Pack the gel filtration column with the appropriate resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 3-5 column volumes of elution buffer.
-
Carefully load the labeling reaction mixture onto the top of the column bed.
-
Begin eluting the sample with the elution buffer.
-
The labeled protein, being larger, will pass through the column more quickly and elute first. The smaller, unconjugated dye will enter the pores of the resin and elute later.
-
Collect fractions and monitor the elution of the labeled protein (often visible by color) and the free dye.
-
Pool the fractions containing the purified, labeled protein.
Protocol 3: Removal of Unconjugated Dye Using a Spin Column
This is a rapid method ideal for small sample volumes.
Materials:
-
Dye removal spin column with an appropriate MWCO.
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This usually involves removing the storage buffer by centrifugation.
-
Place the spin column into a clean collection tube.
-
Load the labeling reaction mixture onto the center of the resin bed.
-
Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 30 seconds).[9]
-
The purified, labeled protein will be in the flow-through in the collection tube. The unconjugated dye will be retained by the resin.
-
Discard the spin column after use.
Visualizing the Workflow
Caption: Workflow for labeling and purification.
Caption: Consequences of incomplete dye removal.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Optimizing Dye-to-Protein Ratios for NHS-5(6)-Carboxyrhodamine Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling of proteins with NHS-5(6)-Carboxyrhodamine. This guide focuses on achieving the desired dye-to-protein ratio for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of NHS-5(6)-Carboxyrhodamine to protein for labeling?
A1: The optimal molar ratio of dye to protein can vary depending on the protein and its concentration. However, a common starting point is a 10- to 15-fold molar excess of the fluorescent dye to the protein.[1] It is often necessary to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific protein.[2] For some applications, a molar ratio of 5-10:1 (dye:biomolecule) may be sufficient.[3]
Q2: What is the ideal pH for the labeling reaction?
A2: The reaction between an NHS ester and a primary amine is highly pH-dependent.[2][4] The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[2][5] A pH of 8.3-8.5 is frequently recommended as a starting point.[2][4] At a lower pH, the primary amines on the protein are protonated and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases, reducing its availability to react with the protein.[2][5]
Q3: Which buffers are compatible with NHS ester labeling reactions?
A3: It is crucial to use amine-free buffers, as buffers containing primary amines (like Tris or glycine) will compete with the target protein for reaction with the NHS ester.[2][6] Recommended buffers include phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[2][5] If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[2][6]
Q4: How should I prepare and handle the NHS-5(6)-Carboxyrhodamine dye?
A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C.[5] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[1][5] It is best to dissolve the dye in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3][5] Stock solutions of the dye should not be prepared for long-term storage as the NHS ester moiety readily hydrolyzes.[1] Avoid repeated freeze-thaw cycles of any dye solutions.[2]
Troubleshooting Guide
This guide addresses common issues encountered during NHS-5(6)-Carboxyrhodamine labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, which competes with the amine reaction. The rate of hydrolysis increases with pH.[1][2] | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][2][5] Avoid repeated freeze-thaw cycles.[2] |
| Suboptimal pH: If the pH is too low, primary amines are protonated and less reactive. If the pH is too high, hydrolysis of the NHS ester is accelerated.[2][5] | The optimal pH is typically between 7.2 and 8.5.[2][5] A pH of 8.3-8.5 is a good starting point.[2] | |
| Incorrect Buffer: Buffers containing primary amines (e.g., Tris, glycine) compete with the protein for the dye.[2][6] | Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.[2][5] Perform buffer exchange if your protein is in an incompatible buffer.[2][6] | |
| Low Protein Concentration: In dilute protein solutions, the unimolecular hydrolysis of the NHS ester can be a more significant competitor to the bimolecular conjugation reaction.[1][5] | If possible, increase the concentration of your protein to favor the conjugation reaction.[5] | |
| Protein Aggregation or Precipitation | High Degree of Labeling: Excessive labeling can alter the protein's properties and lead to aggregation.[2] | Optimize the molar ratio of the NHS ester to your protein by performing pilot reactions with varying ratios.[2] |
| Hydrophobic Nature of the Dye: Rhodamine dyes can be hydrophobic, and high labeling ratios can decrease the solubility of the conjugate.[] | Carefully control the dye-to-protein ratio.[] | |
| Suboptimal Buffer Conditions: The buffer may not be optimal for your protein's stability. | Ensure the buffer conditions are suitable for your specific protein. | |
| High Background or Non-Specific Binding | Excess Unreacted Dye: If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications. | Quench the reaction with an amine-containing buffer like Tris and purify the conjugate to remove unreacted dye.[3] |
| Protein Aggregates: Aggregated protein conjugates can lead to non-specific binding. | Optimize the labeling ratio and buffer conditions to prevent aggregation.[2] |
Experimental Protocols
Key Experimental Parameters
| Parameter | Recommendation | Reference |
| Dye-to-Protein Molar Ratio | 5:1 to 15:1 (start with 10-15:1) | [1][3] |
| Reaction pH | 7.2 - 8.5 (start with 8.3-8.5) | [2][4][5] |
| Reaction Buffer | Phosphate, Bicarbonate, HEPES, or Borate | [2][5] |
| Reaction Time | 1-2 hours at room temperature or on ice | [1][3] |
| Quenching Agent (Optional) | 10 mM Tris-HCl, pH 7.5 | [3] |
Detailed Protocol for Labeling an Antibody with NHS-5(6)-Carboxyrhodamine
This protocol is a general guideline and may require optimization for your specific protein.
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar excess (e.g., 10-fold).
-
Add the dye solution to the protein solution while gently mixing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[1]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small volume of a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 10-50 mM.
-
Incubate for an additional 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Determination of Dye-to-Protein Ratio (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the rhodamine dye (~552 nm).[1][10]
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients.
-
The dye-to-protein ratio is the molar concentration of the dye divided by the molar concentration of the protein.[10]
-
-
Storage:
Visualizing the Workflow and Troubleshooting
Caption: Experimental workflow for NHS-5(6)-Carboxyrhodamine protein labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. youdobio.com [youdobio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. biotium.com [biotium.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Solving Solubility Issues with NHS-5(6)Carboxyrhodamine Conjugates
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with NHS-5(6)Carboxyrhodamine and its biomolecule conjugates. The following information provides direct answers to common problems, detailed troubleshooting steps, and optimized protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an amine-reactive fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules.[1][2] It contains an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines (like the side chain of lysine (B10760008) residues) to form a stable amide bond.[3][4] It is often preferred over other dyes like fluorescein (B123965) due to its superior photostability and the fact that its fluorescence is less sensitive to changes in pH between 4 and 9.[2][5][6][7]
Q2: My this compound powder won't dissolve in my aqueous reaction buffer. What should I do?
This is expected behavior. This compound, like many non-sulfonated NHS ester dyes, has poor solubility in aqueous solutions.[8][9] You must first dissolve the dye in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[5][7][10] This stock solution is then added in the required volume to your protein solution in its aqueous buffer.[9] It is critical to use anhydrous (dry) solvent, as the NHS ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.[8][11][12]
Q3: My protein-dye conjugate precipitated out of solution after the labeling reaction. What caused this?
Conjugate precipitation is a common issue that can arise from several factors, primarily related to an increase in the hydrophobicity of the protein after labeling.
-
High Degree of Labeling: Attaching too many hydrophobic rhodamine molecules to the protein can cause it to aggregate and fall out of solution.[8]
-
Protein Instability: The reaction conditions (e.g., pH, solvent concentration) may compromise the stability of your specific protein.
-
Hydrophobic Interactions: The non-polar nature of the dye can promote non-covalent interactions between conjugated protein molecules, leading to aggregation.[13]
Solutions include optimizing the dye-to-protein molar ratio, ensuring the protein concentration is sufficiently high, and using an appropriate buffer system.[8][11]
Q4: What is the optimal pH for the conjugation reaction?
The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[3] A commonly recommended range is pH 8.3-8.5.[9] Below pH 7, the primary amines are increasingly protonated (-NH3+), making them poor nucleophiles and significantly slowing the reaction.[3] Above pH 8.6, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired conjugation reaction and reduces the labeling efficiency.[3][14]
Q5: How can I control the degree of labeling to prevent aggregation?
The degree of labeling can be controlled by adjusting the molar ratio of the NHS-ester dye to the protein in the reaction mixture.[8][11] It is highly recommended to perform small-scale pilot reactions with varying molar ratios to find the optimal balance between labeling efficiency and conjugate solubility for your specific protein.[8] A starting point for antibody labeling is often a 10- to 15-fold molar excess of the dye.[11]
Q6: Can I use buffers like Tris-HCl for my conjugation?
No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[9] These buffer components will compete with the amines on your protein for reaction with the NHS ester, significantly lowering your conjugation yield.[9] Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.5, or sodium bicarbonate and borate (B1201080) buffers at pH 8.0-8.5.[11][14]
Troubleshooting Guide
Problem 1: Reagent Insolubility or Precipitation Upon Addition
Symptoms: The this compound/DMSO stock solution forms oily droplets, a visible precipitate, or makes the entire solution cloudy immediately after being added to the aqueous protein buffer.
| Cause | Recommended Solution |
| Poor Aqueous Solubility | The dye itself is not water-soluble. Always dissolve it in anhydrous DMSO or DMF first to a high concentration (e.g., 10 mg/mL).[8][11] |
| Solvent Concentration | The final concentration of the organic solvent in the reaction should be kept low (typically <10%) to avoid denaturing the protein.[8] |
| Reagent Hydrolysis | The NHS ester may have been compromised by moisture. Use high-quality, anhydrous grade DMSO or DMF.[12] Allow the dye vial to warm to room temperature before opening to prevent condensation.[11] Prepare the stock solution immediately before use and discard any unused portion.[11] |
| Addition Method | Adding the dye stock too quickly can cause localized high concentrations and precipitation. Add the stock solution dropwise to the protein solution while gently vortexing or stirring. |
Problem 2: Conjugate Aggregation and Precipitation
Symptoms: The reaction mixture becomes cloudy during incubation, or a precipitate is observed after purification or during storage.
| Cause | Recommended Solution |
| Excessive Labeling | A high degree of labeling increases the overall hydrophobicity of the protein, leading to aggregation.[8] Solution: Reduce the molar excess of the dye in the reaction. Perform a titration with different dye:protein ratios (e.g., 5:1, 10:1, 20:1) to determine the highest level of labeling that maintains solubility. |
| Low Protein Concentration | The labeling reaction is less efficient in dilute protein solutions, which allows the competing hydrolysis reaction to dominate.[11] Solution: Increase the protein concentration. A concentration of 2-10 mg/mL is often recommended.[3] |
| Suboptimal Buffer pH | A pH outside the optimal 7.2-8.5 range can affect both protein stability and reaction efficiency.[3] Solution: Confirm the pH of your reaction buffer. Use a non-amine buffer such as phosphate, bicarbonate, or borate within the recommended range.[9] |
| Inherent Protein Instability | The protein itself may be prone to aggregation, a tendency that is exacerbated by conjugation. Solution: Ensure your buffer conditions (e.g., salt concentration, excipients) are optimal for your protein's stability. Consider including additives like arginine or using chaotropic agents in challenging cases, though this requires careful optimization for downstream applications.[15][16] |
Data Presentation & Key Parameters
Table 1: Influence of pH on NHS-Ester Stability The stability of the NHS ester is highly dependent on pH, as it undergoes hydrolysis. This table outlines the approximate half-life of a typical NHS ester in an aqueous solution at various pH levels.
| pH | Approximate Half-Life | Implication for Conjugation |
| 7.0 | 4-5 hours[14] | Stable enough for reaction, but slower amine reactivity. |
| 8.0 | 1 hour[14] | Good balance of amine reactivity and ester stability. |
| 8.6 | 10 minutes[14] | Very rapid hydrolysis; significantly reduces labeling efficiency. |
Table 2: Recommended Starting Molar Ratios for Labeling The optimal ratio depends on the protein's size, number of available amines, and desired degree of labeling. These are general starting points for optimization.
| Biomolecule | Recommended Molar Excess of Dye (Dye:Protein) | Notes |
| Antibodies (~150 kDa) | 10:1 to 20:1[11] | A high ratio can lead to precipitation. Start with a lower ratio for initial experiments. |
| Other Proteins | 5:1 to 25:1 | Highly dependent on the number of lysine residues and protein stability. Pilot reactions are critical.[8] |
| Amino-modified Oligonucleotides | 10:1 to 50:1 | The optimal ratio can be higher due to the smaller size and single reaction site. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Add the appropriate volume of high-quality, anhydrous DMSO or DMF to the vial to create a stock solution, typically at a concentration of 10 mg/mL.[11]
-
Vortex thoroughly until all the dye is completely dissolved.
-
This solution should be prepared fresh immediately before use and should not be stored.[11]
Protocol 2: General Protein Conjugation
-
Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[3][9] If the protein is in an inappropriate buffer, perform a buffer exchange using dialysis or a desalting column.
-
Calculate Reagent Volume: Calculate the volume of the dye stock solution needed to achieve the desired molar excess for your reaction.
-
Initiate the Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature or 2 hours on ice, protected from light.[11]
-
Quench the Reaction (Optional): To stop the reaction and quench any unreacted NHS ester, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[8][14] Incubate for an additional 15-30 minutes.
Protocol 3: Purification of the Conjugate
-
Remove Unreacted Dye: It is crucial to remove the free, unreacted dye from the final conjugate.
-
Size-Exclusion Chromatography: The most common method is to use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The larger protein-dye conjugate will elute first, while the smaller, unreacted dye molecules are retained and elute later.[8]
-
Dialysis: Alternatively, the reaction mixture can be dialyzed against a large volume of the storage buffer over 24-48 hours with several buffer changes to remove the free dye.[8]
Visual Guides
Caption: A standard experimental workflow for conjugating NHS-ester dyes to proteins.
Caption: A troubleshooting decision tree for addressing solubility problems.
Caption: The chemical reaction pathway for NHS-ester conjugation with a primary amine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. 5-Carboxyrhodamine 110 NHS Ester, 219729-26-7 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. Conjugation of Amphiphilic Proteins to Hydrophobic Ligands in Organic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Handling Mixed Isomers of NHS-5(6)-Carboxyrhodamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing mixed isomers of NHS-5(6)-Carboxyrhodamine in their experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the successful application of this versatile fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of using a mixed isomer product like NHS-5(6)-Carboxyrhodamine?
The primary challenges when using a mixture of 5- and 6-isomers of carboxyrhodamine NHS ester are primarily related to purification and characterization of the resulting conjugate. While the spectral properties of the two isomers are very similar, their slight structural differences can lead to peak broadening in chromatographic separations, such as HPLC.[1] For most standard applications like fluorescence microscopy and flow cytometry, this is not a significant issue. However, for applications requiring highly homogeneous and well-defined conjugates, such as in the development of therapeutic antibody-drug conjugates, using a single, pure isomer may be preferable to ensure batch-to-batch consistency and simplify analysis.[1]
Q2: Do the 5- and 6-isomers of Carboxyrhodamine have different spectral properties?
The 5- and 6-isomers of carboxyrhodamine and its derivatives have very similar absorption and emission spectra.[2] The spectral differences are generally considered negligible for most applications. The mixed isomer product is often used because the separation of the two isomers is a difficult and time-consuming process.[2]
Q3: Is there a significant difference in the reactivity of the 5-NHS and 6-NHS esters?
Q4: Can I use standard protocols for NHS ester labeling with the mixed isomer product?
Yes, standard protocols for NHS ester labeling of proteins and other biomolecules are applicable to the mixed isomer product.[4] The key reaction parameters to control are pH, temperature, and the molar ratio of the dye to the biomolecule.
Q5: How does the presence of two isomers affect the determination of the Degree of Labeling (DOL)?
The presence of two isomers does not significantly complicate the determination of the Degree of Labeling (DOL) when using spectrophotometric methods. Since the extinction coefficients of the two isomers are nearly identical, the standard equations for DOL calculation can be applied using the extinction coefficient of the mixed isomer product.
Troubleshooting Guides
Low Labeling Efficiency
| Potential Cause | Troubleshooting Step |
| Incorrect pH of reaction buffer | Ensure the pH of the reaction buffer is between 7.2 and 8.5. The optimal pH for the reaction of NHS esters with primary amines is typically around 8.3.[3] Use a freshly prepared buffer and verify the pH. |
| Hydrolysis of the NHS ester | Prepare the NHS-5(6)-Carboxyrhodamine solution in anhydrous DMSO or DMF immediately before use.[5] Avoid storing the dye in solution, as it is susceptible to hydrolysis, especially in the presence of moisture. |
| Presence of primary amines in the buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[4] Perform buffer exchange into a non-amine-containing buffer like PBS or bicarbonate buffer before starting the labeling reaction. |
| Low concentration of reactants | Increase the concentration of the protein or biomolecule to be labeled. Higher concentrations favor the reaction with the amine over hydrolysis.[4] The molar excess of the NHS ester may also need to be optimized. |
| Inaccessible amine groups on the target molecule | If the primary amines on your protein are sterically hindered, labeling efficiency will be low. Consider denaturing the protein slightly (if permissible for its function) or using a linker with a longer spacer arm. |
High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Step |
| Excess unconjugated dye | Ensure complete removal of unreacted NHS-5(6)-Carboxyrhodamine after the labeling reaction. Use size-exclusion chromatography, dialysis, or other appropriate purification methods. |
| Precipitation of the conjugate | The addition of the hydrophobic rhodamine dye can sometimes cause aggregation and precipitation of the labeled protein.[6] To mitigate this, you can try reducing the degree of labeling, including detergents in your buffers, or using a more hydrophilic version of the dye if available. |
| Non-specific binding of the labeled protein | Over-labeling can alter the properties of your protein and lead to non-specific binding. Optimize the DOL to achieve a balance between signal intensity and protein function/specificity.[6][7] |
Issues with Purification and Analysis
| Potential Cause | Troubleshooting Step |
| Broad peaks in HPLC | The presence of two isomers can result in broader peaks during reverse-phase HPLC purification of the conjugate.[1] If high-resolution separation is required, consider using a single isomer of the dye. For most applications, the broader peak can be collected and will contain a mixture of the two labeled species. |
| Difficulty in characterizing by mass spectrometry | The mass of the conjugate will be a mixture of species labeled with the 5-isomer and the 6-isomer. While the mass difference is negligible, the presence of two closely related species can sometimes complicate mass spectrometry analysis. Tandem mass spectrometry (MS/MS) can be used to identify fragment ions that can distinguish between isomers.[8] |
Quantitative Data
| Property | 5-Carboxy-X-rhodamine | 6-Carboxy-X-rhodamine | 5(6)-Carboxyrhodamine 110 (Mixed Isomers) |
| Excitation Maximum (λex) | 580 nm | 581 nm | ~502 nm[9] |
| Emission Maximum (λem) | 604 nm | 605 nm | ~527 nm[9] |
| Molar Extinction Coefficient (ε) | 3.6 x 10⁴ M⁻¹cm⁻¹ | 3.6 x 10⁴ M⁻¹cm⁻¹ | 76,000 M⁻¹cm⁻¹[1][9] |
| Quantum Yield (Φ) | 0.94 | 0.96 | Not specified for mixed isomers |
Note: Data for individual isomers are for a structurally similar carboxy-X-rhodamine and are provided for comparative purposes.[2] The extinction coefficient for the mixed isomer product is a composite value.
Experimental Protocols
Protocol 1: General Protein Labeling with NHS-5(6)-Carboxyrhodamine
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3)
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare Dye Solution: Immediately before use, dissolve NHS-5(6)-Carboxyrhodamine in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar excess (typically 10-20 fold excess of dye to protein).
-
While gently vortexing, add the dye solution dropwise to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Remove the unreacted dye and other byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~502 nm). Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Protocol 2: Troubleshooting Low Labeling Efficiency
This protocol outlines a systematic approach to optimizing the labeling reaction when initial results show low efficiency.
Workflow:
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]
Effect of buffer composition on NHS-5(6)Carboxyrhodamine conjugation
Welcome to the technical support center for NHS-5(6)-Carboxyrhodamine conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating NHS-5(6)-Carboxyrhodamine to my molecule of interest?
The optimal pH for reacting NHS esters with primary amines is in the range of 7.2 to 8.5.[1][2] The reaction is highly dependent on pH.[3][4][5] At a lower pH, the target primary amine group on your molecule will be protonated (-NH3+), making it non-nucleophilic and therefore unreactive.[5][6] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall efficiency.[1][5][7] For many applications, a pH of 8.3-8.5 is considered optimal as it provides a good balance between amine reactivity and NHS ester stability.[3][4]
Q2: Which buffers are recommended for this conjugation reaction?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2] A 0.1 M sodium bicarbonate solution is a good choice as it has an appropriate pH for the reaction.[3][4] 0.1 M phosphate buffer is another suitable alternative.[3][4]
Q3: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1] These buffers will compete with your target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.[1] However, a buffer containing Tris or glycine can be useful for quenching the reaction at the end of the procedure.[1]
Q4: My NHS-5(6)-Carboxyrhodamine is not very soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters, including 5(6)-Carboxyrhodamine NHS ester, have poor water solubility.[1] It is common practice to first dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing your biomolecule.[1][3][4] It is critical to use high-quality, amine-free DMF, as impurities can react with the NHS ester.[3]
Q5: At what temperature and for how long should I run the conjugation reaction?
NHS ester conjugation reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C.[1] A common protocol suggests incubating for 1 to 4 hours at room temperature or overnight on ice.[3][4] The optimal time may need to be determined empirically for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect buffer pH. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[5][8] |
| Presence of primary amine-containing substances in the buffer. | Ensure your buffer is free from primary amines like Tris or glycine, which compete with the target molecule for the NHS ester.[1] | |
| Hydrolysis of the NHS ester. | Prepare the NHS-5(6)-Carboxyrhodamine solution immediately before use.[9] Do not prepare stock solutions for storage in aqueous buffers.[9] The half-life of NHS esters decreases significantly as the pH increases.[1][7] | |
| Low protein/biomolecule concentration. | The rate of hydrolysis is a more significant competitor in dilute protein solutions.[1][8] If possible, increase the concentration of your protein to favor the conjugation reaction over hydrolysis.[8] | |
| Inconsistent Results | Acidification of the reaction mixture. | During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[3][4] Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[3][4] |
| Variable reagent quality. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[3] Store NHS esters properly at -20°C to -80°C and allow them to equilibrate to room temperature before opening to prevent condensation.[8] | |
| Precipitation of Antibody/Protein | High molar excess of dye in certain buffers. | Using a high molar excess of the rhodamine dye with an antibody in borate or carbonate buffer (pH 8.5 or 9.0, respectively) could cause precipitation. For initial reactions, consider using PBS.[9] |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][7] |
| 8.0 | Room Temperature | ~1 hour[10] |
| 8.5 | Room Temperature | Not specified, but shorter than at pH 8.0 |
| 8.6 | 4 | 10 minutes[1][7] |
| 9.0 | Room Temperature | 5 minutes (for P4-NHS)[11] |
Experimental Protocols
General Protocol for Labeling Proteins with NHS-5(6)-Carboxyrhodamine
This protocol is a general guideline and may require optimization for your specific protein and application.
-
Buffer Preparation : Prepare a suitable amine-free buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3-8.5.[3][4]
-
Protein Preparation : Dissolve the protein or other amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.[12] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged for an amine-free buffer via dialysis or desalting.[9]
-
NHS-5(6)-Carboxyrhodamine Preparation : Immediately before use, dissolve the NHS-5(6)-Carboxyrhodamine in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mg/mL.[9][12]
-
Reaction : Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[12] A 10- to 15-fold molar excess is often optimal for proteins.[9]
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Quenching (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1][12]
-
Purification : Remove excess, unreacted labeling reagent and byproducts by gel filtration, dialysis, or a desalting column.[3][12]
Visualizations
Caption: Experimental workflow for NHS-5(6)-Carboxyrhodamine conjugation.
Caption: Signaling pathway of NHS-ester conjugation to a primary amine.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: NHS-5(6)-Carboxyrhodamine vs. Alexa Fluor 488 for Protein Labeling
For researchers, scientists, and drug development professionals selecting the optimal fluorescent label is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two widely used green fluorescent dyes, NHS-5(6)-Carboxyrhodamine and Alexa Fluor 488 NHS ester, for the covalent labeling of proteins.
This comparison delves into their key performance metrics, provides detailed experimental protocols for protein conjugation and characterization, and offers a direct look at their relative photostability. All quantitative data is summarized for easy comparison, and logical workflows are visualized to clarify the experimental processes.
Key Performance Metrics: A Quantitative Overview
The selection of a fluorescent dye is often dictated by its intrinsic photophysical properties. A brighter and more stable fluorophore can significantly enhance detection sensitivity and allow for more rigorous experimental conditions. Below is a summary of the key performance indicators for NHS-5(6)-Carboxyrhodamine and Alexa Fluor 488.
| Property | NHS-5(6)-Carboxyrhodamine | Alexa Fluor 488 |
| Excitation Maximum (nm) | ~502 | ~495-496 |
| Emission Maximum (nm) | ~527 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~76,000 | ~71,000-73,000[1][2] |
| Quantum Yield (Φ) | Not widely reported for conjugate | ~0.92[1][3][4][5] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| pH Sensitivity | Fluorescence is largely insensitive to pH between 4 and 9.[6] | Fluorescence is insensitive to pH between 4 and 10.[7] |
Experimental Data and Protocols
To provide a comprehensive comparison, this guide outlines the standard procedures for protein labeling, determination of the degree of labeling (DOL), and a crucial head-to-head photostability analysis.
Protein Labeling Workflow
The general workflow for labeling a protein with either NHS-5(6)-Carboxyrhodamine or Alexa Fluor 488 NHS ester is illustrated below. The process involves dissolving the protein in an appropriate buffer, preparing the dye, reacting the dye with the protein, and finally, purifying the labeled protein conjugate.
Experimental Protocol: Protein Labeling with NHS Esters
This protocol is a general guideline for labeling proteins with either NHS-5(6)-Carboxyrhodamine or Alexa Fluor 488 NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
NHS-5(6)-Carboxyrhodamine or Alexa Fluor 488 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Add 1 M sodium bicarbonate to the protein solution to a final concentration of 0.1 M to adjust the pH to ~8.3.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of NHS-ester dye to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the protein-dye conjugate, which will be the first colored fractions to elute.
-
Experimental Protocol: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter for ensuring the reproducibility of experiments.
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max) (approximately 502 nm for NHS-5(6)-Carboxyrhodamine and 495 nm for Alexa Fluor 488).
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
An optimal DOL for antibodies is typically between 2 and 10.
Experimental Protocol: Comparative Photostability Analysis
This protocol describes a method for quantitatively comparing the photostability of proteins labeled with NHS-5(6)-Carboxyrhodamine and Alexa Fluor 488.[3]
Materials:
-
Protein conjugates of NHS-5(6)-Carboxyrhodamine and Alexa Fluor 488 with a similar DOL.
-
Fluorescence microscope with a camera and a stable light source.
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Immobilize the labeled proteins on a glass slide to prevent diffusion. This can be achieved by allowing a solution of the protein conjugate to dry on the slide or by using a mounting medium.
-
-
Image Acquisition:
-
Set the excitation wavelength to the absorbance maximum of the dyes.
-
Use the same light intensity and exposure time for both samples.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of a region of interest.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity against time for both dyes.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease by 50%. A longer half-life indicates greater photostability.
-
Comparative Analysis Logic
The decision to use NHS-5(6)-Carboxyrhodamine or Alexa Fluor 488 depends on the specific requirements of the experiment. The following diagram illustrates a logical approach to selecting the appropriate dye.
Conclusion
Both NHS-5(6)-Carboxyrhodamine and Alexa Fluor 488 are excellent choices for labeling proteins with a green fluorescent probe.
Alexa Fluor 488 is renowned for its exceptional brightness, high quantum yield, and superior photostability.[7] This makes it the preferred choice for demanding applications such as single-molecule detection, super-resolution microscopy, and experiments requiring long-term imaging with intense illumination.
NHS-5(6)-Carboxyrhodamine , based on the robust rhodamine core, also offers good brightness and photostability.[6] It is a reliable and often more cost-effective alternative to Alexa Fluor 488. For many standard applications, including immunofluorescence microscopy and flow cytometry, it provides excellent performance.
Ultimately, the choice between these two dyes will depend on the specific experimental requirements, the sensitivity of the detection system, and budgetary considerations. For the most critical applications, an empirical evaluation of both dyes in the context of the specific protein and experimental setup is recommended.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 6. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-lapse imaging of cell death in cell culture and whole living organisms using turn-on deep-red fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating NHS-5(6)-Carboxyrhodamine Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate experimental outcomes. NHS-5(6)-Carboxyrhodamine, a widely used amine-reactive dye, offers a robust solution for conjugating to proteins, antibodies, and other molecules. This guide provides a comprehensive comparison of NHS-5(6)-Carboxyrhodamine with alternative dyes and details the experimental protocols necessary to validate its labeling efficiency, ensuring reliable and reproducible results.
Comparative Analysis of Amine-Reactive Dyes
The selection of a fluorescent dye is critical and depends on the specific application, required photophysical properties, and the nature of the biomolecule being labeled. While NHS-5(6)-Carboxyrhodamine is a cost-effective and reliable choice, other dyes may offer advantages in certain contexts.
| Feature | NHS-5(6)-Carboxyrhodamine | Alexa Fluor™ 555 NHS Ester | DyLight™ 550 NHS Ester |
| Excitation Max (nm) | ~552 | ~555 | ~550 |
| Emission Max (nm) | ~575 | ~565 | ~568 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~155,000 | ~150,000 |
| Quantum Yield | Moderate | High | High |
| Photostability | Good | Excellent | Excellent |
| pH Sensitivity | Low | Low | Low |
| Molecular Weight ( g/mol ) | 527.52 | ~1250 | ~1000 |
| Relative Cost | Low | High | Moderate |
Experimental Validation of Labeling Efficiency
The most common method for determining the labeling efficiency is by calculating the Degree of Labeling (DOL), also known as the dye-to-protein ratio. This is achieved through spectrophotometric analysis.[1][2][3]
Key Experimental Protocol: Determining the Degree of Labeling (DOL)
This protocol outlines the steps to calculate the DOL for a protein labeled with NHS-5(6)-Carboxyrhodamine.
Materials:
-
Labeled protein conjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
Unlabeled protein (for blank measurements)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification of the Conjugate: It is crucial to remove any unreacted, free dye from the labeled protein solution. This can be achieved using size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis.[3][4]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which corresponds to the maximum absorbance of the protein.
-
Measure the absorbance at the maximum absorbance wavelength of NHS-5(6)-Carboxyrhodamine, which is approximately 552 nm (Aₘₐₓ).[5]
-
-
Calculation of DOL: The DOL is calculated using the following formula[1][3]:
-
Molar concentration of the dye (M_dye): M_dye = Aₘₐₓ / (ε_dye * path length)
-
Aₘₐₓ: Absorbance at the dye's maximum wavelength.
-
ε_dye: Molar extinction coefficient of the dye at its Aₘₐₓ (for NHS-5(6)-Carboxyrhodamine, this is ~80,000 M⁻¹cm⁻¹).[5]
-
path length: The path length of the cuvette (typically 1 cm).
-
-
Corrected absorbance of the protein at 280 nm (A_prot): A correction factor (CF) is required because the dye also absorbs light at 280 nm. A_prot = A₂₈₀ - (Aₘₐₓ * CF₂₈₀)
-
CF₂₈₀ = A₂₈₀ of the free dye / Aₘₐₓ of the free dye. For Rhodamine dyes, this is typically around 0.3-0.5.
-
-
Molar concentration of the protein (M_prot): M_prot = A_prot / (ε_prot * path length)
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (this is specific to each protein).
-
-
Degree of Labeling (DOL): DOL = M_dye / M_prot
-
An optimal DOL for most applications is between 2 and 7. A DOL that is too high can lead to fluorescence quenching and may affect the biological activity of the protein, while a DOL that is too low will result in a weak signal.[2][3]
Visualizing the Workflow and Chemistry
To better understand the process, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction of NHS-ester with a primary amine.
Caption: Experimental workflow for protein labeling and validation.
Conclusion
Validating the labeling efficiency of NHS-5(6)-Carboxyrhodamine is a critical step in ensuring the quality and reliability of downstream applications. By following the detailed spectrophotometric method to determine the Degree of Labeling, researchers can quantitatively assess the success of their conjugation reaction. While NHS-5(6)-Carboxyrhodamine remains a valuable tool, a careful comparison with alternative dyes based on the specific experimental needs will lead to the most optimal and impactful results.
References
- 1. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. youdobio.com [youdobio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to NHS-5(6)-Carboxyrhodamine-Protein Conjugates for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label for protein conjugation is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive comparison of NHS-5(6)-Carboxyrhodamine and its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.
Introduction to NHS-5(6)-Carboxyrhodamine
NHS-5(6)-Carboxyrhodamine is an amine-reactive fluorescent dye that has gained prominence in bioconjugation due to its exceptional photostability and the pH insensitivity of its fluorescence.[1][2][3] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amino groups on proteins, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[4][5] This rhodamine-based dye emits a bright green fluorescence and serves as a superior alternative to traditional dyes like fluorescein (B123965) isothiocyanate (FITC).[1][2]
Performance Comparison: NHS-5(6)-Carboxyrhodamine vs. Alternatives
The choice of a fluorescent label is often a trade-off between brightness, photostability, and environmental sensitivity. Here, we compare the key performance characteristics of NHS-5(6)-Carboxyrhodamine with two widely used alternatives: Fluorescein (FITC) and Alexa Fluor® 488.
Table 1: Spectral and Physicochemical Properties of Common Green Fluorescent Dyes
| Feature | NHS-5(6)-Carboxyrhodamine | Fluorescein (FITC) | Alexa Fluor® 488 |
| Excitation Max (nm) | ~502 | ~494 | ~495 |
| Emission Max (nm) | ~527 | ~519 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~76,000 - 84,000 | ~70,000 | ~73,000 |
| Quantum Yield (Φ) | High (but can be quenched on proteins) | ~0.93 | ~0.92 |
| Photostability | Exceptional | Low | High |
| pH Sensitivity | Insensitive (pH 4-9) | Sensitive (fluorescence decreases at acidic pH) | Insensitive (pH 4-10) |
Key Performance Insights:
-
Brightness: While Fluorescein and Alexa Fluor® 488 exhibit very high quantum yields, the fluorescence of Carboxyrhodamine conjugates, particularly on proteins, can sometimes be quenched.[2] However, its high extinction coefficient contributes to bright signals.[2][6] The brightness of a fluorophore is a product of its extinction coefficient and quantum yield.[7]
-
Photostability: NHS-5(6)-Carboxyrhodamine demonstrates superior photostability compared to fluorescein, which is prone to rapid photobleaching.[1][8] Carboxyrhodamine 110 and its derivatives are generally considered more photostable than even Alexa Fluor 488.[9] This makes it ideal for long-term imaging experiments.
-
pH Insensitivity: The fluorescence of NHS-5(6)-Carboxyrhodamine is stable across a wide pH range (4-9), a significant advantage over fluorescein, whose fluorescence is quenched in acidic environments.[1][2][3] Alexa Fluor® 488 also offers excellent pH stability.[10]
Experimental Protocols
Accurate and reproducible protein conjugation is fundamental to reliable experimental results. The following are detailed protocols for protein labeling with NHS-5(6)-Carboxyrhodamine and the subsequent characterization of the conjugate.
Protocol 1: Protein Conjugation with NHS-5(6)-Carboxyrhodamine
This protocol outlines the steps for labeling a protein with an amine-reactive NHS ester dye.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification column (e.g., desalting spin column or gel filtration column)
-
Reaction tubes
-
Pipettes
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) at a concentration of 2.5 mg/mL.[11] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.
-
-
Prepare Dye Stock Solution:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a desalting spin column or gel filtration chromatography.[12] Elute with an appropriate buffer (e.g., PBS).
-
-
Storage:
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring consistency between experiments.
Materials:
-
Purified protein-dye conjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max), which is approximately 502 nm for NHS-5(6)-Carboxyrhodamine.[13]
-
-
Calculate Protein Concentration:
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Calculate Degree of Labeling (DOL):
-
The DOL is calculated as:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max (approximately 76,000 cm⁻¹M⁻¹ for NHS-5(6)-Carboxyrhodamine).[6]
-
-
-
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for protein conjugation with NHS-5(6)-Carboxyrhodamine.
Caption: Logical comparison of NHS-5(6)-Carboxyrhodamine with its alternatives.
References
- 1. biotium.com [biotium.com]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. vectorlabs.com [vectorlabs.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. 5/6-Carboxyrhodamine 110-PEG3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. biotium.com [biotium.com]
- 12. youdobio.com [youdobio.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
A Guide to Selecting Fluorescent Dyes for Live-Cell Imaging: Alternatives to NHS-5(6)-Carboxyrhodamine
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of an appropriate fluorescent probe is paramount to generating high-quality, reproducible data. While NHS-5(6)-Carboxyrhodamine has been a widely used fluorophore, a growing number of alternatives offer significant advantages in terms of brightness, photostability, and cell permeability. This guide provides an objective comparison of NHS-5(6)-Carboxyrhodamine with several popular alternatives, supported by quantitative data and detailed experimental protocols to aid in making an informed decision for your specific research needs.
Quantitative Comparison of Key Photophysical Properties
The performance of a fluorescent dye in live-cell imaging is dictated by its photophysical properties. The following table summarizes the key characteristics of NHS-5(6)-Carboxyrhodamine and its alternatives.
| Feature | NHS-5(6)-Carboxyrhodamine | Alexa Fluor™ 488 NHS Ester | ATTO 488 NHS Ester | Janelia Fluor™ 549, NHS Ester |
| Excitation Max (nm) | ~520-556[1] | ~496[2] | ~501[3] | 549[4] |
| Emission Max (nm) | ~520-556[1] | ~519[2] | ~523[3] | 571[4] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~76,000 | ~71,000[2] | ~90,000[3] | ~101,000 |
| Quantum Yield (Φ) | Not widely reported | ~0.92[2][5][6] | ~0.80[7] | ~0.88[4] |
| Photostability | Moderate | High[2] | High[3][8][9] | Very High |
| Cell Permeability | Generally cell-impermeant | Generally cell-impermeant | Hydrophilic, generally cell-impermeant[8][9][10] | Cell-permeable |
| pH Sensitivity | Sensitive to pH changes | Resistant to pH changes[2] | Stable in a wide pH range | Less sensitive than traditional rhodamines |
Note: The photophysical properties of fluorophores can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules. The data presented here are for the unconjugated dyes in aqueous buffer and should be considered as a general guide.
In-Depth Look at the Alternatives
Alexa Fluor™ 488: A sulfonated rhodamine derivative, Alexa Fluor™ 488 is renowned for its exceptional brightness and photostability, making it a workhorse in fluorescence microscopy.[2] Its fluorescence is also less sensitive to pH fluctuations compared to fluorescein (B123965), a significant advantage for live-cell imaging where intracellular pH can vary. However, like NHS-5(6)-Carboxyrhodamine, its NHS ester form is generally cell-impermeant and requires specific strategies for intracellular labeling, such as microinjection or the use of protein tags like SNAP-tag®.
ATTO 488: This dye belongs to a class of patented fluorescent labels characterized by their high photostability and strong fluorescence emission. ATTO 488 is a hydrophilic dye with a high quantum yield, making it another excellent choice for demanding imaging applications.[3][7][8][9] Similar to Alexa Fluor™ 488, it is typically used for labeling extracellular targets or requires methods to facilitate its entry into live cells.
Janelia Fluor™ Dyes (e.g., JF™ 549): Developed at the Janelia Research Campus, these dyes represent a significant advancement in fluorophore design for live-cell imaging. Janelia Fluor™ dyes, such as JF™ 549, are engineered to be highly photostable, bright, and, crucially, cell-permeable. This allows for the direct labeling of intracellular targets without the need for disruptive delivery methods. Their unique chemical structure allows for fine-tuning of their properties, making them versatile for a range of advanced imaging techniques.
Silicon-Rhodamine (SiR) Dyes: This class of far-red fluorescent dyes offers the advantage of excitation and emission in a spectral region with lower cellular autofluorescence and deeper tissue penetration. SiR dyes are cell-permeable and have been successfully used to label various intracellular structures in live cells. Their fluorogenic nature, where fluorescence is enhanced upon binding to their target, contributes to a high signal-to-noise ratio.
Experimental Protocols
General Protocol for Labeling Live Cells with NHS Ester Dyes
This protocol provides a general framework for labeling the surface of live cells with amine-reactive NHS ester dyes. Optimization of dye concentration and incubation time is crucial for each cell type and experimental setup.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
NHS ester of the desired fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, ATTO 488 NHS Ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 8.0-8.5
-
Culture medium appropriate for the cell line
-
Quenching solution (optional): 100 mM glycine (B1666218) or Tris in PBS
Procedure:
-
Prepare Dye Stock Solution: Dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This stock solution should be prepared fresh and protected from light.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Washing: Gently wash the cells twice with pre-warmed Labeling Buffer to remove any amine-containing components from the culture medium.
-
Labeling: Dilute the dye stock solution in the Labeling Buffer to the desired final concentration (typically 1-20 µg/mL). Immediately add the labeling solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed culture medium or PBS to remove any unbound dye.
-
Quenching (Optional): To ensure all reactive dye is quenched, you can incubate the cells with a quenching solution for 5-10 minutes.
-
Final Wash: Wash the cells one final time with culture medium.
-
Imaging: The cells are now ready for live-cell imaging. Use appropriate filter sets for the chosen fluorophore.
Protocol for Intracellular Labeling using SNAP-tag® and Alexa Fluor™ 488
This protocol describes the labeling of an intracellular protein fused to the SNAP-tag® with a cell-permeable Alexa Fluor™ 488 substrate.
Materials:
-
Live cells expressing a SNAP-tag® fusion protein
-
SNAP-Cell® Alexa Fluor® 488 substrate
-
Culture medium
-
PBS
Procedure:
-
Prepare Labeling Medium: Dilute the SNAP-Cell® Alexa Fluor® 488 substrate in pre-warmed culture medium to the desired final concentration (typically 1-5 µM).
-
Cell Preparation: Have the cells expressing the SNAP-tag® fusion protein ready in a suitable imaging dish.
-
Labeling: Replace the existing culture medium with the labeling medium and incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed culture medium to remove the unbound substrate.
-
Incubation: Incubate the cells in fresh culture medium for 30 minutes to allow for the diffusion of any remaining unbound substrate out of the cells.
-
Imaging: The cells are now ready for imaging with a standard fluorescein filter set.
Visualizing Experimental Processes
To aid in understanding the experimental workflows and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for live-cell imaging with fluorescent dyes.
Caption: A representative signaling pathway (MAPK/ERK) often studied using fluorescently labeled proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. Janelia Fluor 549, Tetrazine | Yellow Dye for copper-free click chemistry | Hello Bio [hellobio.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 7. Quantum Yield [Atto 488] | AAT Bioquest [aatbio.com]
- 8. ATTO 488 amine, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Spectroscopic Analysis of NHS-5(6)-Carboxyrhodamine Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and drug development, the use of fluorescently labeled antibodies is indispensable for a multitude of applications, including immunofluorescence microscopy, flow cytometry, and immunoassays. The choice of fluorophore can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive comparison of NHS-5(6)-Carboxyrhodamine, a popular rhodamine-based dye, with two widely used alternatives: Fluorescein Isothiocyanate (FITC) and Alexa Fluor 488. This analysis focuses on their spectroscopic properties, performance in antibody labeling, and the practical aspects of their application, supported by experimental data and detailed protocols.
Performance Comparison: Spectroscopic Properties
The selection of a fluorescent dye is primarily guided by its spectroscopic characteristics, which dictate its suitability for specific applications and instrumentation. Below is a comparison of the key spectroscopic properties of NHS-5(6)-Carboxyrhodamine, FITC, and Alexa Fluor 488.
| Property | NHS-5(6)-Carboxyrhodamine | Fluorescein (FITC) | Alexa Fluor 488 |
| Excitation Maximum (nm) | ~502 | ~494 | ~495 |
| Emission Maximum (nm) | ~527 | ~518 | ~519 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~76,000 | ~75,000 | ~71,000 |
| Quantum Yield (Φ) | ~0.9 (Rhodamine 110) | 0.3-0.9 (pH dependent) | ~0.92 |
| Photostability | High | Low | Very High |
| pH Sensitivity | Low (stable between pH 4-9) | High (fluorescence decreases significantly at acidic pH) | Low (stable over a wide pH range) |
Key Observations:
-
NHS-5(6)-Carboxyrhodamine and Alexa Fluor 488 exhibit significantly higher photostability compared to FITC, which is prone to rapid photobleaching under intense illumination.[1][2]
-
The fluorescence of FITC is highly dependent on the pH of the environment, with a notable decrease in quantum yield in acidic conditions. In contrast, both NHS-5(6)-Carboxyrhodamine and Alexa Fluor 488 maintain their fluorescence intensity over a broad pH range, offering greater experimental flexibility and reliability.[1][2]
-
While all three dyes have similar excitation and emission spectra, making them compatible with standard 488 nm laser lines, Alexa Fluor 488 is generally considered the brightest and most photostable of the three for antibody conjugation.[3]
Experimental Protocols
Accurate and reproducible results in antibody labeling and subsequent analyses hinge on meticulous experimental execution. The following sections provide detailed protocols for key experimental procedures.
Antibody Labeling with NHS-5(6)-Carboxyrhodamine
This protocol describes the covalent conjugation of NHS-5(6)-Carboxyrhodamine to an antibody.
Materials:
-
Antibody solution (e.g., IgG) at 2-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
NHS-5(6)-Carboxyrhodamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes and tips
Procedure:
-
Prepare the Antibody: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA) by dialysis against PBS if necessary. Adjust the antibody concentration to 2-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve NHS-5(6)-Carboxyrhodamine in DMF or DMSO to a concentration of 10 mg/mL.
-
Adjust the Reaction pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
-
Perform the Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the antibody solution. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the Conjugate: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Collect the first colored fraction, which contains the antibody-dye conjugate.
Purification of the Antibody-Dye Conjugate
Proper purification is crucial to remove unconjugated dye, which can interfere with downstream applications and lead to inaccurate characterization.
Materials:
-
Labeled antibody solution from the labeling reaction
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Collection tubes
Procedure:
-
Prepare the Column: Equilibrate the Sephadex G-25 column with PBS according to the manufacturer's instructions.
-
Load the Sample: Carefully load the antibody labeling reaction mixture onto the top of the column.
-
Elute the Conjugate: Allow the sample to enter the column bed, then add PBS to the top of the column to begin elution.
-
Collect the Fractions: The labeled antibody, being larger, will elute first as a colored band. The smaller, unconjugated dye molecules will be retained longer and elute later. Collect the initial colored fractions containing the purified antibody-dye conjugate.
Spectroscopic Analysis and Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each antibody, is a critical parameter that affects the fluorescence intensity and functionality of the conjugate. It can be determined using UV-Vis spectrophotometry.[4]
Materials:
-
Purified antibody-dye conjugate in PBS
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max), which is approximately 502 nm for NHS-5(6)-Carboxyrhodamine.
-
Calculate the Concentration of the Dye:
-
Concentration of dye (M) = A_max / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max (for NHS-5(6)-Carboxyrhodamine, ~76,000 cm⁻¹M⁻¹).
-
-
Calculate the Concentration of the Antibody: A correction factor is needed to account for the dye's absorbance at 280 nm.
-
Concentration of antibody (M) = (A₂₈₀ - (A_max × CF)) / ε_antibody
-
Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 cm⁻¹M⁻¹).
-
-
Calculate the DOL:
-
DOL = Concentration of dye / Concentration of antibody
-
An optimal DOL for most antibody applications is typically between 2 and 10.[5]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for antibody labeling and analysis.
Caption: Logic for determining the Degree of Labeling (DOL).
Conclusion
The selection of a fluorescent dye for antibody labeling is a critical decision that influences the outcome of numerous immunological assays. While FITC has been a longstanding workhorse, its susceptibility to photobleaching and pH sensitivity limit its utility in demanding applications. NHS-5(6)-Carboxyrhodamine emerges as a robust alternative, offering superior photostability and pH insensitivity. For applications requiring the highest brightness and photostability, Alexa Fluor 488 is an excellent choice. By understanding the spectroscopic properties of these dyes and adhering to optimized labeling and analysis protocols, researchers can generate high-quality, reproducible data, advancing their scientific discoveries.
References
A Comparative Analysis of NHS-5(6)-Carboxyrhodamine and Other Leading Fluorophores
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorophore is a critical decision that significantly impacts the quality and reliability of experimental results. This guide provides an objective comparison of the quantum yield and other key photophysical properties of NHS-5(6)-Carboxyrhodamine against commonly used fluorophores: FITC, Alexa Fluor 488, and Cy3. The data presented is supported by established experimental protocols to aid in making informed decisions for labeling applications.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorophore is multi-faceted, with quantum yield being a primary determinant of its brightness. The following table summarizes the key quantitative data for NHS-5(6)-Carboxyrhodamine and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| NHS-5(6)-Carboxyrhodamine | ~502 | ~527 | ~76,000 | High (exact value not commonly reported, but performance is comparable to or exceeds Alexa Fluor 488) |
| FITC (Fluorescein Isothiocyanate) | 495 | 525 | ~75,000 | 0.92[1][2] |
| Alexa Fluor 488 | 495 | 519 | >65,000 | 0.92 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 (highly dependent on environment)[3] |
Note: The quantum yield of Cy3 is known to be highly sensitive to its local environment, including the viscosity of the solvent and its conjugation to biomolecules.[3] While a specific quantum yield for NHS-5(6)-Carboxyrhodamine is not consistently published, it is widely regarded as a highly efficient and photostable fluorophore, often used as a more robust alternative to FITC.[4][5][6] It is a nonsulfonated analog of Alexa Fluor 488, suggesting comparable high performance.[5]
Performance Insights
NHS-5(6)-Carboxyrhodamine stands out for its exceptional photostability and fluorescence insensitivity to pH changes in the physiological range (pH 4-9), making it a superior choice over FITC for long-term imaging experiments and applications in varying cellular environments.[4][5][6] Its spectral characteristics are very similar to Alexa Fluor 488, allowing for its use with standard FITC/GFP filter sets.
FITC is a widely used and cost-effective green fluorophore. However, its fluorescence is susceptible to photobleaching and is pH-sensitive, which can be a significant drawback for quantitative studies.[1][2]
Alexa Fluor 488 is recognized for its brightness and photostability, serving as a benchmark for green fluorophores. Its quantum yield is high and stable across a range of conditions.
Cy3 , an orange-fluorescent dye, has a high molar extinction coefficient, contributing to its brightness. However, its quantum yield is notably lower and more variable than the other fluorophores listed, which can impact signal intensity and consistency.
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorophore is typically determined using a comparative method, referencing a standard with a known quantum yield.
Methodology
-
Standard Selection: A well-characterized fluorophore with a known quantum yield and spectral properties similar to the sample is chosen as the standard. For green-emitting fluorophores, fluorescein (B123965) or Rhodamine 6G are common standards.
-
Sample Preparation:
-
Prepare a series of dilutions for both the test sample and the standard in a high-purity, spectroscopic grade solvent.
-
The absorbance of each solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.
-
It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each corrected fluorescence spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope (gradient) of the resulting linear plots is determined for both the sample (GradX) and the standard (GradST).
-
-
Quantum Yield Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Labeling Process and Comparison
To illustrate the application of these fluorophores, the following diagrams depict a typical antibody labeling workflow and a conceptual comparison of their key performance attributes.
References
- 1. omlc.org [omlc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. FluoroFinder [app.fluorofinder.com]
Assessing the Impact of NHS-5(6)Carboxyrhodamine Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent label to a protein of interest is a critical step for a multitude of applications, from in vitro biophysical assays to in vivo imaging. N-hydroxysuccinimidyl (NHS) esters are among the most common reactive moieties used for this purpose, targeting primary amines on lysine (B10760008) residues and the N-terminus of proteins. This guide provides a comparative assessment of NHS-5(6)Carboxyrhodamine, a widely used rhodamine-based dye, and evaluates its performance against other common amine-reactive fluorescent labels. The focus is on the potential impact of the labeling process on the biological function of the protein.
The Chemistry of Amine-Reactive Labeling
NHS esters react with primary amines in a pH-dependent manner, typically between pH 7 and 9, to form stable amide bonds. This reaction is straightforward and efficient, making it a popular choice for protein conjugation. However, a key consideration is the non-specific nature of this labeling. Most proteins present multiple lysine residues on their surface, leading to a heterogeneous population of labeled proteins with varying degrees of labeling (DOL) and labeling sites. This heterogeneity can, in some instances, interfere with the protein's structure and function, particularly if lysine residues are present in active sites or at protein-protein interaction interfaces.
It is crucial to recognize that the impact of a fluorescent label on protein function is highly protein-dependent. Therefore, the information presented here should serve as a guide, with the understanding that empirical validation is essential for each specific protein and application.
Comparative Analysis of Amine-Reactive Dyes
Data Presentation: Photophysical Properties of Common Amine-Reactive Dyes
The choice of a fluorophore is often a trade-off between brightness, photostability, and potential for altering protein function. The following table summarizes key properties of this compound and some common alternatives.
| Dye Class | Specific Dye (NHS Ester) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Characteristics |
| Rhodamine | 5(6)-Carboxyrhodamine | ~552 | ~575 | ~80,000 | Moderate | Good photostability, less pH-sensitive than fluorescein, but potentially lower quantum yield than some newer dyes.[1] |
| Alexa Fluor | Alexa Fluor 555 | ~555 | ~565 | ~150,000 | High | Excellent photostability and brightness, less prone to self-quenching at higher DOLs compared to Cy dyes.[2][3][4] |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | Moderate to High | Widely used, but can be less photostable than Alexa Fluor dyes and may exhibit more self-quenching.[2] |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | ~71,000 | High | Very bright and photostable green fluorophore, often a superior alternative to fluorescein.[3] |
| Fluorescein | FITC / 5(6)-FAM | ~494 | ~518 | ~80,000 | High | Prone to photobleaching and its fluorescence is pH-sensitive. |
Impact on Protein Function: Case Studies and Considerations
The covalent attachment of any molecule, including a fluorescent dye, to a protein has the potential to alter its biological activity. The size, charge, and hydrophobicity of the dye can all play a role.
-
Altered Binding Affinity: A study on the effect of Cy3 labeling on the binding kinetics of a Fab fragment to its epitope revealed that increasing the dye-to-protein ratio led to a decrease in binding affinity. This suggests that multiple conjugated Cy3 molecules could partially block the binding site.[5]
-
Enzyme Kinetics: For enzymatic proteins, it is crucial to assess whether labeling affects their catalytic activity. While specific data for this compound is not abundant, studies with other fluorescently labeled enzymes have shown that labeling can, in some cases, be performed without interfering with the enzyme's catalytic action.[6] However, this must be verified for each enzyme-dye pair.
-
Protein-Specific Effects: The location of the labeling is critical. If a lysine residue in the active site of an enzyme or a key binding interface is modified, a loss of function is likely. The development of site-specific labeling techniques aims to overcome this limitation of random NHS ester chemistry.[7] In one instance, a newly synthesized water-soluble rhodamine derivative was shown to not significantly perturb the binding function or secondary structure of the protein it was conjugated to, underscoring the protein-dependent nature of these effects.
Experimental Protocols
To assess the impact of this compound labeling on protein function, a series of well-defined experiments should be conducted.
1. Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins with this compound. Optimization of the dye-to-protein molar ratio is recommended to achieve the desired degree of labeling without excessive modification that could lead to protein precipitation or loss of function.
-
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., desalting column) to separate the labeled protein from free dye.
-
-
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a fresh stock solution of this compound in DMF or DMSO at a concentration of 10 mg/mL.
-
Add the dye solution to the protein solution at a molar excess of 10- to 20-fold. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for another 15-30 minutes.
-
Purify the labeled protein from unreacted dye using a desalting column equilibrated with the desired storage buffer.
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~552 nm.
-
2. Assessing Protein Function Post-Labeling
The specific functional assay will depend on the protein of interest. Below are general approaches for enzymes and binding proteins.
-
Enzyme Activity Assay:
-
Prepare a series of dilutions of both the labeled and unlabeled (control) enzyme.
-
Perform a standard enzyme kinetics assay by measuring the rate of substrate conversion to product over time.
-
Determine the Michaelis-Menten constants (Km and Vmax) for both the labeled and unlabeled enzyme.
-
A significant change in Km or Vmax for the labeled enzyme compared to the unlabeled control indicates that the labeling has affected its catalytic function.
-
-
Protein Binding Assay (e.g., ELISA, Surface Plasmon Resonance):
-
Immobilize the binding partner (ligand) on a suitable surface.
-
Add increasing concentrations of the labeled and unlabeled (control) protein.
-
Detect the binding of the protein to its ligand.
-
Determine the dissociation constant (Kd) for both the labeled and unlabeled protein.
-
A significant change in the Kd value for the labeled protein suggests that the labeling has altered its binding affinity.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: Experimental workflow for assessing the impact of labeling on protein function.
Caption: Comparison of a hypothetical signaling pathway with unlabeled vs. labeled protein.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NHS-5(6)-Carboxyrhodamine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of NHS-5(6)-Carboxyrhodamine, an amine-reactive fluorescent dye commonly used in bioconjugation. Adherence to these guidelines is paramount for minimizing environmental impact and ensuring the safety of all laboratory personnel.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for NHS-5(6)-Carboxyrhodamine. While some safety data sheets for similar compounds suggest they are not classified as hazardous substances, it is best practice to handle all chemical reagents with care.[1] Always wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles
-
Hand Protection: Nitrile or other chemical-resistant gloves
-
Protective Clothing: A lab coat
Waste Disposal Procedures
The proper disposal method for NHS-5(6)-Carboxyrhodamine is contingent on its physical state and concentration. All waste generated from the use of this dye should be considered chemical waste and segregated from regular trash.[2]
Step 1: Waste Segregation and Containerization
-
Designated Waste Container: Use a clearly labeled, sealed, and chemically compatible waste container. High-density polyethylene (B3416737) is a suitable material for collecting both solid and liquid waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "NHS-5(6)-Carboxyrhodamine" and any solvents used (e.g., DMSO, DMF). Follow all additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.
Step 2: Managing Different Waste Streams
The disposal approach varies for unused product, solutions, and contaminated labware.
| Waste Stream | Disposal Procedure |
| Unused or Expired Solid Product | Do Not Dispose in Regular Trash. The original vial containing the solid powder should be placed directly into the designated hazardous chemical waste container.[2] |
| Concentrated Solutions (e.g., in DMSO, DMF) | No Drain Disposal. Never pour concentrated solutions down the drain.[2] Collect all stock solutions in a sealed, labeled hazardous waste container for organic solvents. |
| Dilute Aqueous Solutions | Consult EHS. Do not dispose of dilute solutions down the drain without explicit permission from your institution's EHS department.[2] While some institutions may permit drain disposal of very dilute, non-mutagenic fluorescent dyes, this must be confirmed. If not permitted, collect in a designated aqueous hazardous waste container. |
| Contaminated Labware and Debris (e.g., pipette tips, gloves, paper towels) | Solid Waste Collection. All solid materials that have come into contact with NHS-5(6)-Carboxyrhodamine should be collected in a designated solid hazardous waste container.[2] |
Step 3: Accidental Spills
In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect it into a suitable container for disposal as hazardous waste.[1] Ensure the area is well-ventilated.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of NHS-5(6)-Carboxyrhodamine waste.
References
Personal protective equipment for handling NHS-5(6)Carboxyrhodamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of NHS-5(6)-Carboxyrhodamine. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations.
Immediate Safety and Handling Precautions
While some suppliers classify NHS-5(6)-Carboxyrhodamine and its derivatives as not hazardous, related chemical structures may carry warnings for skin irritation, serious eye irritation, and potential oral toxicity. Therefore, it is prudent to handle this compound with a comprehensive safety approach. Always consult the specific Safety Data Sheet (SDS) provided by your supplier. In the absence of a definitive SDS, the following personal protective equipment (PPE) and handling guidelines are strongly recommended.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following table summarizes the recommended PPE for handling NHS-5(6)-Carboxyrhodamine in both solid and solution forms.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash risks. | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95-rated dust mask or equivalent. | Recommended when handling the solid powder to prevent inhalation. |
This information is a guideline. Always refer to your institution's specific safety protocols and the product's SDS.
Experimental Workflow for Handling and Use
Proper handling of NHS-5(6)-Carboxyrhodamine is crucial for both safety and experimental success. The following workflow diagram outlines the key steps from receiving the product to the disposal of waste.
Caption: Workflow for the safe handling and use of NHS-5(6)-Carboxyrhodamine.
Detailed Protocols
Protein Labeling with NHS-5(6)-Carboxyrhodamine
This protocol provides a general procedure for labeling proteins with primary amines. Optimization may be required for specific proteins and applications.
Materials:
-
NHS-5(6)-Carboxyrhodamine
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare Dye Stock Solution: Immediately before use, dissolve NHS-5(6)-Carboxyrhodamine in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography.
Disposal Plan
Proper disposal of NHS-5(6)-Carboxyrhodamine and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All waste should be treated as hazardous chemical waste.
Waste Streams and Disposal Procedures:
-
Unused/Expired Solid Compound:
-
Do not dispose of in regular trash.
-
Collect the original vial in a designated hazardous solid waste container.
-
Label the container clearly as "Hazardous Waste" with the chemical name.
-
-
Contaminated Labware (e.g., pipette tips, tubes, gloves):
-
Collect all contaminated solid materials in a designated hazardous solid waste container.
-
Ensure the container is properly sealed and labeled.
-
-
Aqueous Solutions from Labeling Reactions:
-
After quenching the reaction to hydrolyze the reactive NHS ester, transfer the solution to a designated aqueous hazardous waste container.
-
Do not dispose of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Concentrated Solutions in Organic Solvents (DMSO/DMF):
-
Collect in a designated hazardous solvent waste container that is compatible with the solvent.
-
Label the container with the chemical name and solvent.
-
Always follow your institution's specific guidelines for hazardous waste disposal. When in doubt, contact your EHS department for guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
